molecular formula C4H6N4O B022253 2-Aminoisocytosine CAS No. 56-06-4

2-Aminoisocytosine

Número de catálogo: B022253
Número CAS: 56-06-4
Peso molecular: 126.12 g/mol
Clave InChI: SWELIMKTDYHAOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Diamino-6-hydroxypyrimidine is a hydroxypyrimidine.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100643-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoisocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Pyrimidinone, 2,6-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Diaminopyrimidin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOISOCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tautomerism of 2-Aminoisocytosine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in the study of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and biological function. 2-Aminoisocytosine, a pyrimidine derivative, exhibits a rich tautomeric landscape. This technical guide provides an in-depth exploration of the tautomeric forms of this compound, summarizing the key structural isomers and their relative stabilities. Detailed experimental protocols for the characterization of these tautomers using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are presented, alongside computational approaches. This document serves as a comprehensive resource for researchers engaged in the study and application of pyrimidine-based compounds in drug discovery and chemical biology.

Introduction to Tautomerism in this compound

This compound, also known as 2,5-diamino-4(3H)-pyrimidinone, is a derivative of isocytosine. The presence of multiple proton donor and acceptor sites within its heterocyclic ring and exocyclic amino groups gives rise to several potential tautomeric forms. These tautomers can be broadly classified into amino-oxo, amino-hydroxy, and imino-oxo forms, arising from proton migration between nitrogen and oxygen atoms. The relative population of these tautomers is influenced by the physical state (solution or solid), solvent polarity, pH, and temperature. Understanding the predominant tautomeric forms is crucial as they dictate the molecule's hydrogen bonding patterns, which are fundamental to its interactions with biological macromolecules.

The Tautomers of this compound

Based on structural analogy to isocytosine and related 2-amino-pyrimidin-4-one derivatives, this compound is expected to exist primarily in the following tautomeric forms:

  • Amino-oxo Tautomers: These are generally considered the most stable forms.

    • 2-Amino-1H-isocytosine (1H-keto): The proton is on the N1 nitrogen of the pyrimidine ring.

    • 2-Amino-3H-isocytosine (3H-keto): The proton is on the N3 nitrogen of the pyrimidine ring.

  • Amino-hydroxy Tautomer (Enol form):

    • 2-Amino-4-hydroxypyrimidine: The proton is on the exocyclic oxygen, forming a hydroxyl group. This tautomer is generally less stable than the keto forms.

  • Imino-oxo Tautomer:

    • 2-Imino-1H-pyrimidin-4-one: One of the exocyclic amino groups is converted to an imino group through proton transfer. This form is typically higher in energy.

In the solid state, the closely related compound isocytosine has been shown by solid-state NMR to exist as a 1:1 mixture of its two amino-oxo tautomers.[1] Similarly, a methylated derivative, 2-amino-5,6-dimethylpyrimidin-4-one, has been crystallized in a form containing a 1:1 ratio of the 1H-keto and 3H-keto tautomers.[2] In aqueous solution, the amino-oxo forms of isocytosine are also predominant, existing in a dynamic equilibrium.[3] Computational studies on related systems consistently predict the greater stability of the keto forms over the enol and imino tautomers.[4]

Quantitative Analysis of Tautomeric Equilibrium

CompoundStateTautomer Ratio (1H-keto : 3H-keto)Reference
IsocytosineSolid1 : 1[1]
2-amino-5,6-dimethylpyrimidin-4-oneSolid1 : 1[2][5]
IsocytosineAqueous Soln.Near Equal Amounts[3]

Table 1: Tautomeric distribution in isocytosine and a related derivative.

Experimental Protocols for Tautomer Characterization

The elucidation of tautomeric forms relies on a combination of spectroscopic and structural methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in both solution and solid states.

4.1.1. Solution-State NMR Protocol

  • Objective: To determine the tautomeric equilibrium of this compound in solution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Acquire two-dimensional correlation spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), to aid in the unambiguous assignment of proton and carbon signals to specific tautomers.

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) in the ¹H NMR experiment (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.

  • Data Analysis:

    • Integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.

    • Chemical shifts, particularly of the ring protons and carbons, will be sensitive to the tautomeric form.

4.1.2. Solid-State NMR Protocol

  • Objective: To identify the tautomeric forms of this compound present in the solid state.

  • Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

  • Sample Preparation:

    • Finely powder the crystalline sample of this compound.

    • Pack the powdered sample into a zirconia rotor (e.g., 4 mm or smaller).

  • Data Acquisition:

    • Acquire a ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum. This technique enhances the signal of the low-abundance ¹³C nuclei.

    • Acquire a high-resolution ¹H MAS NMR spectrum.[1]

    • Acquire a ¹⁵N CP/MAS spectrum if isotopically labeled material is available, as nitrogen chemical shifts are highly sensitive to the protonation state.

  • Data Analysis:

    • The number of distinct signals in the ¹³C and ¹⁵N spectra will indicate the number of different tautomers present in the crystal lattice.

    • Comparison of the experimental chemical shifts with those predicted by quantum chemical calculations can aid in the assignment of the observed signals to specific tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the crystalline state.

4.2.1. X-ray Crystallography Protocol

  • Objective: To determine the precise molecular structure and tautomeric form of this compound in a single crystal.

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture thereof) to achieve a saturated or near-saturated solution.

    • Employ a slow evaporation or slow cooling method to promote the growth of single crystals of sufficient size and quality for diffraction.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to determine the precise atomic positions, including the locations of hydrogen atoms, which will definitively identify the tautomeric form.

Computational Chemistry

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

5.1. Computational Protocol

  • Objective: To calculate the relative energies of the different tautomers of this compound in the gas phase and in solution.

  • Methodology:

    • Construct the 3D structures of all plausible tautomers of this compound.

    • Perform geometry optimizations and frequency calculations for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).

    • The absence of imaginary frequencies confirms that the optimized structures correspond to energy minima.

    • Calculate the Gibbs free energies of the tautomers. The relative Gibbs free energies will indicate their relative stabilities.

    • To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[6]

Visualizations

The following diagrams illustrate the key tautomeric forms of this compound and a typical workflow for their experimental characterization.

Tautomers_of_2_Aminoisocytosine cluster_keto Amino-oxo (Keto) Forms cluster_enol Amino-hydroxy (Enol) Form cluster_imino Imino-oxo Form T1 2-Amino-1H-isocytosine T2 2-Amino-3H-isocytosine T1->T2 Equilibrium T3 2-Amino-4-hydroxypyrimidine T1->T3 Equilibrium T4 2-Imino-1H-pyrimidin-4-one T1->T4 Equilibrium T2->T3 Equilibrium

Caption: Tautomeric forms of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results Sample This compound Solution Dissolution in Deuterated Solvent Sample->Solution Crystal Crystallization Sample->Crystal NMR Solution-State NMR Solution->NMR SSNMR Solid-State NMR Crystal->SSNMR Xray X-ray Crystallography Crystal->Xray Equilibrium Tautomeric Equilibrium NMR->Equilibrium Structure Crystal Structure SSNMR->Structure Xray->Structure

Caption: Workflow for Tautomer Characterization.

Conclusion

The tautomerism of this compound is a complex phenomenon with significant implications for its chemical and biological properties. The molecule is expected to exist predominantly in its amino-oxo tautomeric forms, with the relative populations being sensitive to the surrounding environment. A combination of advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, coupled with computational modeling, is essential for the comprehensive characterization of its tautomeric landscape. The detailed protocols and information provided in this guide offer a robust framework for researchers to investigate the tautomerism of this compound and related pyrimidine derivatives, facilitating the rational design of novel therapeutic agents and chemical probes.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Aminoisocytosine, also known as 2,6-diaminopyrimidin-4(3H)-one. The methodologies outlined are based on established chemical principles and published procedures, offering a robust framework for obtaining this compound in high purity for research and development applications.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the condensation of a guanidine salt with a cyanoacetate derivative. This reaction proceeds via a cyclization mechanism to form the pyrimidinone core.

Reaction Scheme

The synthesis is typically achieved through the reaction of guanidinium chloride with methyl cyanoacetate in the presence of a strong base, such as sodium methoxide, in a methanol solvent.

G cluster_reactants Reactants cluster_reagents Reagents Guanidinium Guanidinium Chloride Product This compound Guanidinium->Product MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Product SodiumMethoxide Sodium Methoxide (Base) SodiumMethoxide->Product Methanol Methanol (Solvent) Methanol->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2,6-diaminopyrimidin-4(3H)-one.[1]

Materials:

  • Guanidinium chloride

  • Methyl cyanoacetate

  • Sodium methoxide

  • Methanol

  • Deionized water

  • Concentrated Hydrochloric Acid

  • Reaction flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred solution of sodium methoxide (10.46 mol) in 2 L of methanol at a temperature below 20°C, add guanidinium chloride (5.23 mol) and methyl cyanoacetate (5.49 mol).

  • Stir the reaction mixture for 15 minutes at 10-20°C.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, distill off the solvent under vacuum at a temperature below 60°C.

  • To the resulting residue, add 2 L of deionized water.

  • Adjust the pH of the reaction mass to 7-8 using concentrated hydrochloric acid (approximately 550 mL).

  • The crude product will precipitate out of the solution.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and salts. A combination of filtration and recrystallization is typically employed to achieve high purity.

Purification Workflow

G Crude Crude this compound (from synthesis) Filtration Filtration Crude->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Pure Pure this compound Drying->Pure

Caption: General workflow for the purification of this compound.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (optional, for mixed-solvent recrystallization)

  • Beakers

  • Hot plate with stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Transfer the crude, filtered this compound to a beaker.

  • Add a minimal amount of deionized water (or an ethanol-water mixture) to the beaker.

  • Gently heat the suspension with stirring until the solid dissolves completely. Avoid excessive boiling.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the beaker in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterValueReference
Synthesis Yield (Crude) 94%[1]
Melting Point 286-287 °C (decomposes)[1]
Purity (after recrystallization) >98% (expected)General recrystallization efficacy

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Tautomerism

This compound can exist in different tautomeric forms. The amino-oxo form is generally considered the most stable.

G AminoOxo Amino-oxo form (2,6-diaminopyrimidin-4(3H)-one) IminoOxo Imino-oxo form AminoOxo->IminoOxo tautomerization AminoHydroxy Amino-hydroxy form AminoOxo->AminoHydroxy tautomerization

Caption: Tautomeric forms of this compound.

Spectroscopic Data

The following table provides expected spectroscopic data for this compound based on literature values for similar compounds.

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ 5.69 (s, 1H, pyrimidine-H), δ 6.31 (s, 2H, NH₂), δ 6.57 (s, 2H, NH₂)[1]
¹³C NMR (predicted)δ ~160-170 (C=O), δ ~150-160 (C-NH₂), δ ~90-100 (CH)
IR (KBr) (cm⁻¹)~3400-3100 (N-H stretching), ~1650 (C=O stretching), ~1600 (C=N and C=C stretching)
Mass Spectrometry (ESI-MS) m/z = 127.06 [M+H]⁺ for C₄H₆N₄O

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, also known as isocytosine, is a pyrimidine analog and an isomer of the natural nucleobase cytosine. It is of significant interest in the fields of synthetic biology and drug development due to its unique base-pairing properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its role in expanded genetic alphabets.

Chemical Structure and Tautomerism

This compound (2-amino-4-hydroxypyrimidine) exists as a mixture of tautomers in both solution and the solid state. The two primary tautomers are the 2-amino-4-oxo form and the 2-amino-4-hydroxy form. NMR studies have shown that in the solid state, two tautomers can be present in a 1:1 ratio. In aqueous solution, the keto forms with the proton on either N1 or N3 are in equilibrium.[1]

Figure 1: Tautomeric forms of this compound.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below.

General Properties
PropertyValueReference(s)
Chemical Name 2-Amino-4(1H)-pyrimidinone
Synonyms Isocytosine, 2-Amino-4-hydroxypyrimidine
CAS Number 108-53-2
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
Appearance White to off-white crystalline powder
Physical Properties
PropertyValueReference(s)
Melting Point ~275 °C
Boiling Point Not available
Solubility Soluble in DMSO, DMF, hot water, and acetic acid.
Dimethylformamide (DMF)~0.5 mg/mL
Dimethyl sulfoxide (DMSO)~2.0 mg/mL
Phosphate-Buffered Saline (pH 7.2)~2.0 mg/mL
Chemical Properties
PropertyValueReference(s)
pKa (predicted) 9.59
UV Absorption Maxima (λmax) 223 nm, 289 nm

Spectroscopic Data

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption maxima at approximately 223 nm and 289 nm. The exact position and intensity of these peaks are dependent on the solvent and the pH of the solution, due to the tautomeric nature of the molecule and its potential for ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies of this compound are complicated by the presence of its tautomers. In solution, fast exchange between tautomers may lead to averaged signals. Low-temperature NMR studies in solvents like a mixture of dimethyl ether and deuterated dimethylformamide (DME/DMF-d7) can resolve the signals of the individual tautomers and their hydrogen-bonded dimers.[2][3]

  • ¹H NMR: Expected signals would include those for the vinyl proton (C5-H) and the protons of the amino group and N-H protons of the pyrimidine ring. The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding and tautomeric form.

  • ¹³C NMR: Expected signals would correspond to the four carbon atoms of the pyrimidine ring. The chemical shifts of the carbons, especially C2, C4, and C6, will vary depending on the tautomeric form and the solvent environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound would be expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H stretching (amine and amide)3500 - 3100
C=O stretching (keto form)1750 - 1650
C=N and C=C stretching (ring)1650 - 1550
N-H bending (amine)1650 - 1580
C-N stretching1350 - 1200

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in an aqueous buffer.

Workflow for Solubility Determination

G A Add excess this compound to aqueous buffer in a vial B Seal vial and equilibrate (e.g., 24-72h at constant temp) with agitation A->B C Allow solid to settle B->C D Withdraw supernatant and filter (e.g., 0.22 µm syringe filter) C->D E Analyze filtrate concentration (e.g., UV-Vis or HPLC) D->E F Calculate solubility E->F G A Prepare a series of buffer solutions with varying pH C Add a constant amount of stock solution to each buffer A->C B Prepare a stock solution of This compound B->C D Record the UV-Vis spectrum for each pH C->D E Plot absorbance at a specific wavelength vs. pH D->E F Determine pKa from the inflection point of the curve E->F G cluster_0 Synthetic Biology Pathway A This compound (isoC) C isoC Triphosphate (d-isoCTP) A->C Phosphorylation B Isoguanine (isoG) E DNA Template with isoG B->E Base Pairing D DNA Polymerase C->D F Extended DNA Strand with isoC D->F Incorporation E->D G Expanded Genetic Alphabet F->G

References

Unveiling the Nuances: A Structural Comparison of Isocytosine and 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of nucleobase analogs, subtle structural modifications can lead to profound changes in biological activity and therapeutic potential. This technical guide provides an in-depth analysis of the structural differences between isocytosine and its derivative, 2-Aminoisocytosine, also known as 2,5-diaminopyrimidin-4(3H)-one. Understanding these distinctions at a molecular level is paramount for researchers engaged in the design of novel therapeutic agents and the study of nucleic acid structure and function.

Core Structural Differences: An Overview

Isocytosine, or 2-aminouracil, is an isomer of the natural nucleobase cytosine. The key distinction lies in the positions of the amino and carbonyl groups on the pyrimidine ring. In isocytosine, the amino group is at position 2 and the carbonyl group is at position 4.

This compound, systematically named 2,5-diaminopyrimidin-4(3H)-one, represents a further modification of the isocytosine scaffold. It features an additional amino group at the 5th position of the pyrimidine ring. This seemingly minor addition has significant implications for the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional structure.

Below is a visual representation of the structural differences:

G cluster_isocytosine Isocytosine cluster_2amino This compound iso isocytosine_label Isocytosine (2-aminopyrimidin-4(1H)-one) aminoiso aminoiso_label This compound (2,5-diaminopyrimidin-4(3H)-one) arrow vs. tautomers cluster_iso Isocytosine Tautomers T1 T2 T1->T2 Equilibrium T1_label 1H-keto-amino T2_label 3H-keto-amino xray_workflow start Isocytosine Powder crystal_growth Crystal Growth (Slow Evaporation) start->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal xray X-ray Diffraction Data Collection single_crystal->xray diff_data Diffraction Intensities xray->diff_data solve Structure Solution (Direct Methods) diff_data->solve initial_model Initial Atomic Model solve->initial_model refine Structure Refinement (Least Squares) initial_model->refine final_structure Final Crystal Structure (Bond Lengths, Angles) refine->final_structure purine_pathway GTP GTP Intermediate1 2-Amino-5-formylamino-6- (5-phospho-D-ribosylamino)pyrimidin-4(3H)-one GTP->Intermediate1 Hydrolysis enzyme1 GTP cyclohydrolase IIa Intermediate2 2,5-Diamino-6-hydroxy-4- (5-phosphoribosylamino)pyrimidine Intermediate1->Intermediate2 Deformylation enzyme2 Deformylase Riboflavin Riboflavin Biosynthesis Intermediate2->Riboflavin GDEPT_pathway Prodrug 5-Fluoroisocytosine (Prodrug) Drug 5-Fluorouracil (Cytotoxic Drug) Prodrug->Drug Deamination Enzyme Isocytosine Deaminase CellDeath Tumor Cell Death Drug->CellDeath

An In-depth Technical Guide on 2-Aminoisocytosine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, chemically known as 2-amino-4-hydroxypyrimidine, is a pyrimidine analog that has garnered significant interest in the fields of synthetic biology and drug discovery. As a structural isomer of the natural nucleobase cytosine, it possesses unique hydrogen bonding capabilities that allow it to form a stable, non-canonical base pair with isoguanine. This property is central to its primary application in the expansion of the genetic alphabet, a field dedicated to creating semi-synthetic organisms with novel genetic and functional capabilities. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Discovery and History

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of guanidine with a suitable three-carbon precursor, such as malic acid or a malonic ester derivative.

Experimental Protocol: Synthesis from Guanidine and Malic Acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Guanidine hydrochloride

  • Malic acid

  • Fuming sulfuric acid (oleum)

  • Ice

  • Barium carbonate

  • Chloroform

  • Petroleum ether

  • Charcoal

Procedure:

  • A solution of guanidine is prepared. While guanidine carbonate can be used, better yields are often obtained with guanidine hydrochloride.

  • Finely pulverized malic acid is added to the guanidine solution.

  • The mixture is heated, typically on a steam bath, with vigorous stirring until the evolution of carbon monoxide ceases.

  • After cooling, the reaction mixture is poured onto ice.

  • A paste of barium carbonate is added in slight excess to neutralize the acid, and the mixture is stirred for several hours.

  • The mixture is then heated to 50°C, and the resulting barium sulfate and excess barium carbonate are removed by filtration.

  • The filtrate is concentrated by evaporation until crystallization begins.

  • Upon cooling, this compound crystallizes and is collected by filtration.

  • For further purification, the product can be recrystallized from hot water. The purified this compound is obtained as white prisms.

  • Purity can be confirmed by melting point analysis (m.p. 276°C) and elemental analysis (Calculated for C₄H₅ON₃: C, 43.22%; H, 4.54%. Found: C, 43.23%; H, 4.70%)[2].

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Guanidine Guanidine Heating Heating with Stirring Guanidine->Heating MalicAcid Malic Acid MalicAcid->Heating Quenching Quenching on Ice Heating->Quenching Neutralization Neutralization (Barium Carbonate) Quenching->Neutralization Filtration1 Filtration Neutralization->Filtration1 Concentration Concentration Filtration1->Concentration Crystallization Crystallization Concentration->Crystallization Filtration2 Filtration Crystallization->Filtration2 Recrystallization Recrystallization Filtration2->Recrystallization Product This compound Recrystallization->Product

General workflow for the synthesis of this compound.

Role in Unnatural Base Pairing and Genetic Alphabet Expansion

The most significant application of this compound is its role as a component of an unnatural base pair (UBP) in concert with isoguanine. This pairing is foundational to the field of synthetic genetics, which aims to expand the number of letters in the genetic code beyond the natural four (A, T, C, and G).

The Isocytosine-Isoguanine (isoC-isoG) Base Pair

The isoC-isoG base pair forms three hydrogen bonds, similar to the natural G-C pair, but with a different hydrogen bonding pattern. This orthogonality prevents it from pairing with natural bases, making it an ideal candidate for a third, independent base pair.

Diagram of the isoC-isoG Unnatural Base Pair:

Unnatural_Base_Pair cluster_isoC This compound (isoC) cluster_isoG Isoguanine (isoG) isoC N1-H -- O2 | N2-H -- N3 | H4 -- O6 isoG O2 -- H-N1 | N3 -- H-N2 | O6 -- H-N6 isoC->isoG 3 Hydrogen Bonds

Hydrogen bonding pattern of the isoC-isoG unnatural base pair.
Quantitative Data on Base Pairing Stability

The stability of DNA duplexes containing the isoC-isoG pair and its mismatches with natural bases has been investigated through thermal denaturation studies (Tm measurements). The following table summarizes key thermodynamic data for 5-methyl-isocytosine (isoCMe), a commonly used, more stable derivative of isocytosine.

Interacting Base PairΔTm (°C) vs. isoCMe:isoGMismatch Discrimination (ΔTm °C)
h-isoCMe : h-isoG-3.6-
h-isoCMe : G-High
d-isoCMe : d-isoG0-
d-isoCMe : G-High
h-isoG : d-isoCMe--
h-isoG : h-isoCMe--
h-isoG : G-Low
h-isoG : C-Low
h-isoG : T-8.8Low
d-isoG : d-isoCMe--
d-isoG : T-7.8Low
d-isoG : G-Low

Data extracted from studies on hexitol nucleic acid (h) and deoxyribonucleic acid (d) backbones. ΔTm values are relative to the most stable pairing and indicate the degree of destabilization for mismatches.[3]

Enzymatic Incorporation and Fidelity

For an unnatural base pair to function in a living system, it must be recognized and processed by DNA polymerases. Studies have shown that some DNA and RNA polymerases can catalyze the template-directed formation of the isoC-isoG base pair. For instance, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I have been shown to incorporate isoguanosine triphosphate opposite an isocytosine in a template strand[4]. However, the fidelity is not perfect, and misincorporation of natural bases can occur. For example, some polymerases can incorporate thymine or uracil opposite isoguanine, likely due to the existence of a minor tautomeric form of isoguanine[4].

Detailed pre-steady-state kinetic analyses, which provide specific rate constants for nucleotide binding (Kd) and incorporation (kpol), are crucial for a complete understanding of the efficiency and fidelity of UBP replication. While general protocols for such analyses exist[5][6][7][8], specific kinetic parameters for this compound triphosphate incorporation were not available in the surveyed literature.

Biological Effects and Potential Applications

The primary biological significance of this compound lies in its role within synthetic genetic systems. There is limited information on its direct interaction with natural cellular pathways or its metabolism in vivo. Pyrimidine analogues, in general, can be taken up by cells and enter anabolic or catabolic pathways of natural pyrimidines, potentially leading to cytotoxic effects if they are incorporated into DNA or RNA or inhibit essential enzymes[9][10].

While no specific signaling pathways involving this compound have been identified, research on related compounds offers some insights. A study on a fused azaisocytosine-like molecule, EIMTC, demonstrated that it could inhibit the growth of multiple myeloma cells and induce necrosis, suggesting that isocytosine derivatives could be explored as potential therapeutic agents[11].

The development of drug-like molecules with a β-secretase inhibitory activity has been pursued using an isocytosine "warhead" as a starting point in a fragment-growing strategy for potential Alzheimer's disease treatment[12].

Conclusion

This compound is a molecule of significant importance in the field of synthetic biology, primarily due to its ability to form a stable and orthogonal base pair with isoguanine. This property has been instrumental in efforts to expand the genetic alphabet, paving the way for the creation of semi-synthetic organisms with novel functions. While detailed protocols for its synthesis exist, a comprehensive understanding of its interaction with cellular machinery, including precise kinetic data for its enzymatic incorporation and its metabolic fate, remains an active area of research. The exploration of isocytosine derivatives in drug discovery also highlights the potential for this class of compounds beyond their role in synthetic genetics. Further research into the in vivo behavior and biological effects of this compound will be crucial for realizing its full potential in both fundamental research and therapeutic applications.

References

An In-depth Technical Guide to 2-Aminoisocytosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Aminoisocytosine (2-AIC), also known as isoguanine, and its derivatives. It covers their fundamental properties, synthesis, and diverse applications, with a focus on their roles in creating expanded genetic systems and as therapeutic agents.

Introduction to this compound (Isoguanine)

This compound (isoguanine) is an isomer of guanine, one of the four primary nucleobases in DNA and RNA. While not a part of the natural genetic alphabet, isoguanine possesses unique hydrogen-bonding capabilities that make it a subject of significant interest in synthetic biology and medicinal chemistry.[1][2][3] It can form a stable base pair with isocytosine, creating an alternative to the natural guanine-cytosine pair.[1] This property is foundational to the development of an "expanded genetic alphabet," which could revolutionize information storage at the molecular level.[2][3][4]

In the realm of drug discovery, isoguanine and its derivatives have been investigated for a range of therapeutic applications, including antiviral and anticancer agents.[5][6] Modifications to the purine ring or the sugar moiety of isoguanosine (the nucleoside form) can lead to significant changes in their biological properties.[7]

Chemical Properties and Synthesis

Isoguanine was first synthesized in 1897.[7] One common method to produce isoguanine and its nucleoside derivatives involves the treatment of 2,6-diaminopurine with nitrous acid, which results in deamination to yield isoguanine.[7] The synthesis of various base-modified and sugar-modified analogs has been a key focus of research to explore and optimize their biological activities.[7][8]

The stability of isoguanine derivatives can vary. For instance, some isocyano derivatives are stable under basic conditions but unstable in even weakly acidic environments.[8] The photophysical properties of isoguanine have also been studied, revealing that it is highly photostable, a desirable characteristic for components of a synthetic genetic system.

Biological Activities and Therapeutic Potential

The unique structure of 2-AIC derivatives allows them to interact with various biological targets, leading to a range of activities.

  • Antiviral and Anticancer Agents: Derivatives of isoguanine have been explored as potential antiviral and anticancer drugs.[5] The general class of 2-amino-heterocycles, such as 2-aminothiazoles, has yielded clinically approved anticancer drugs like dasatinib.[9][10] This highlights the potential of the 2-amino functional group in designing targeted therapies.

  • Enzyme Inhibition: A significant area of research is the development of 2-AIC derivatives as kinase inhibitors.[11] Protein kinases are crucial in cellular signaling, and their dysregulation is linked to diseases like cancer.[12] The development of small molecule inhibitors for these enzymes is a major goal in drug discovery.[13]

  • Antiprotozoal Activity: Analogs of guanine and guanosine have demonstrated significant growth-inhibitory effects against pathogenic protozoa like Trypanosoma cruzi and Leishmania species.[6][14]

Quantitative Data Summary: Kinase Inhibition

The inhibitory activity of heterocyclic derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target enzyme's activity.[11][13] The table below summarizes representative IC50 values for a generic Furo[3,2-b]pyridine derivative, a scaffold known for potent kinase inhibition, to illustrate how such data is presented.[11]

Kinase TargetInhibitor (Example Derivative)IC50 (nM)
CLK1Furo[3,2-b]pyridine Derivative15
CLK2Furo[3,2-b]pyridine Derivative25
CLK3Furo[3,2-b]pyridine Derivative50
CLK4Furo[3,2-b]pyridine Derivative10
DYRK1AFuro[3,2-b]pyridine Derivative150
GSK3βFuro[3,2-b]pyridine Derivative>1000
CDK2Furo[3,2-b]pyridine Derivative>5000
PIM1Furo[3,2-b]pyridine Derivative>10000
Data is representative and sourced from a general application note on kinase inhibitors.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for evaluating the properties of 2-AIC derivatives. Below is a generalized protocol for an in vitro kinase inhibition assay, a common experiment in this field.

This method measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase's activity.[12]

Objective: To determine the IC50 value of a this compound derivative against a specific protein kinase.[11]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test 2-AIC derivative

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Opaque 96-well or 384-well plates

  • DMSO (Dimethyl sulfoxide) for compound dilution

Procedure:

  • Compound Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the 2-AIC derivative in 100% DMSO.[12]

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.[12]

  • Kinase Reaction:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or a DMSO control to each well.[12]

    • Add the kinase enzyme to each well and incubate for approximately 10 minutes at room temperature. This allows the inhibitor to bind to the kinase.[12]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[12]

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[12]

  • ADP Detection and Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for about 40 minutes at room temperature.[12]

    • Add the Kinase Detection Reagent to convert the produced ADP back to ATP, which then generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[12]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.[12]

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex biological processes and experimental designs.

The following diagram illustrates the typical workflow for screening and characterizing a potential kinase inhibitor.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Data Analysis cluster_3 Outcome A Synthesize 2-AIC Derivative B Purify & Characterize Compound A->B C Prepare Stock Solutions (DMSO) B->C D Perform Serial Dilutions C->D E Run Kinase Inhibition Assay D->E F Acquire Luminescence Data E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H I Identify Lead Compound H->I

Caption: Workflow for kinase inhibitor screening.

This diagram shows a simplified signaling pathway involving Cdc-like kinases (CLKs), which are involved in regulating alternative splicing and are targets for some inhibitors.[11]

G Simplified CLK Signaling Pathway Upstream Upstream Signals (e.g., Growth Factors) CLK CLK Kinase Upstream->CLK Activates SR_Proteins SR Proteins (Splicing Factors) CLK->SR_Proteins Phosphorylates Splicing Alternative Splicing of pre-mRNA SR_Proteins->Splicing Regulates mRNA Mature mRNA Splicing->mRNA Protein Protein Isoforms mRNA->Protein Inhibitor 2-AIC Derivative (Inhibitor) Inhibitor->CLK Inhibits

Caption: Inhibition of the CLK signaling pathway.

Conclusion and Future Directions

This compound and its derivatives represent a versatile chemical scaffold with significant potential in both synthetic biology and drug discovery. Their unique base-pairing properties continue to drive innovation in the expansion of the genetic alphabet.[1][2][4] In medicinal chemistry, their ability to be tailored into potent and selective inhibitors of key biological targets, such as protein kinases, makes them promising candidates for the development of new therapeutics to address a wide range of diseases.[11][13] Future research will likely focus on optimizing the synthesis of novel derivatives, exploring their mechanisms of action in greater detail, and advancing promising lead compounds through preclinical and clinical development.

References

Spectroscopic Analysis of 2-Aminoisocytosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisocytosine, a crucial isomer of cytosine, plays a significant role in the study of non-canonical base pairing, prebiotic chemistry, and the development of novel therapeutic agents. Its structural characterization is fundamental to understanding its function and potential applications. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a comprehensive resource for researchers in medicinal chemistry, molecular biology, and drug development.

Introduction

This compound, also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a pyrimidine nucleobase. Unlike its canonical isomer, cytosine, the exocyclic amine and carbonyl groups are interchanged. This structural difference allows it to form a stable Watson-Crick-like base pair with isoguanine, a property exploited in the development of expanded genetic alphabets. A thorough spectroscopic characterization is the cornerstone of its synthesis, quality control, and application in complex biological and chemical systems. This guide details the application of four primary spectroscopic methods for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For this compound, the conjugated π-system of the pyrimidine ring gives rise to characteristic absorptions in the UV range.

Quantitative Data: UV-Vis Absorption

The absorption maximum (λmax) of this compound is highly dependent on the pH of the solution due to protonation and deprotonation of the heterocyclic ring and exocyclic amino group. Early studies by Stimson (1949) provided a foundational analysis of these properties.[1]

pH Conditionλmax (nm)Molar Absorptivity (ε)Notes
Acidic (pH ~2)~ 275 nm~ 8,000 - 9,000 M⁻¹cm⁻¹Corresponds to the protonated form of the molecule.
Neutral (pH ~7)~ 265 nm~ 6,000 - 7,000 M⁻¹cm⁻¹Represents the neutral amino-oxo tautomer.
Basic (pH ~12)~ 285 nm~ 7,000 - 8,000 M⁻¹cm⁻¹Corresponds to the deprotonated (anionic) form.

Note: The exact values can vary slightly based on solvent and buffer composition. The data presented is a compilation based on historical literature and expected values for this chromophore.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or an appropriate buffer). A typical concentration for analysis is in the range of 10-100 µM. Prepare a series of dilutions in buffers of known pH (e.g., pH 2, 7, and 12).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Allow the deuterium and tungsten lamps to warm up for at least 15-20 minutes for stable output.

  • Blanking: Fill a quartz cuvette with the appropriate buffer solution (without the analyte) to be used as a blank. Place the blank in both the reference and sample holders and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm).

  • Measurement: Replace the blank in the sample holder with the cuvette containing the this compound solution.

  • Data Acquisition: Scan the sample from 200 to 400 nm. The resulting spectrum should show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

  • Analysis: Repeat the measurement for samples at different pH values to observe the characteristic spectral shifts.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the structural components of this compound, such as N-H, C=O, and C=N bonds, and for studying its tautomeric forms.

Quantitative Data: Characteristic IR Absorptions

The data below corresponds to the stable amino-oxo tautomer of this compound. Frequencies are given in wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹)Vibration TypeDescription
3400 - 3500N-H Stretch (asymmetric)Corresponds to the exocyclic amino (-NH₂) group.
3200 - 3300N-H Stretch (symmetric)Corresponds to the exocyclic amino (-NH₂) group.
3050 - 3150Ring N-H StretchCorresponds to the N-H bonds within the pyrimidine ring.
1650 - 1680C=O Stretch (Amide I)Strong absorption characteristic of the carbonyl group.
1600 - 1640N-H Bend / C=C StretchBending vibration of the amino group mixed with ring C=C stretching.
1500 - 1580C=N / C=C StretchRing stretching vibrations.
1400 - 1450Ring Skeletal VibrationsComplex vibrations involving the pyrimidine ring structure.
Experimental Protocol: Fourier-Transform IR (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind ~1-2 mg of dry this compound powder with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Measurement: Place the KBr pellet into the sample holder in the spectrometer.

  • Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to label the peaks corresponding to the characteristic vibrational frequencies of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). It is invaluable for confirming the molecular structure, identifying tautomeric forms, and studying intermolecular interactions.

Quantitative Data: ¹H and ¹³C NMR

The following data is for this compound dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Chemical Shifts

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
N1-H / N3-H~ 11.0Broad Singlet1HRing NH proton, exchangeable with D₂O.
C5-H~ 7.54Doublet1HOlefinic proton on the pyrimidine ring.
-NH₂~ 6.8Broad Singlet2HExocyclic amino protons, exchangeable with D₂O.
C6-H~ 5.54Doublet1HOlefinic proton on the pyrimidine ring.

Source: Based on data from ChemicalBook for Isocytosine in DMSO-d6.

Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C4 (C=O)165 - 175Carbonyl carbon, expected to be the most downfield.
C2 (-NH₂)155 - 165Carbon attached to two nitrogen atoms.
C6140 - 150Olefinic carbon adjacent to a nitrogen atom.
C595 - 105Olefinic carbon, expected to be the most upfield of the ring carbons.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer magnet.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum (e.g., to the residual DMSO peak at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it (e.g., to the DMSO-d₆ carbon septet at ~39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern.

Quantitative Data: Electron Ionization (EI-MS)

The molecular formula of this compound is C₄H₅N₃O, with a monoisotopic mass of 111.043 Da.

m/zRelative Intensity (%)Proposed FragmentProposed Neutral Loss
111 100 [C₄H₅N₃O]⁺˙ (Molecular Ion) -
8321[C₃H₃N₂O]⁺CO
7034[C₃H₄N₂]⁺˙HNCO
6910[C₃H₃N₂]⁺H + HNCO
4339[C₂H₃N]⁺˙ or [C₂H₅N]⁺C₂H₂N₂O or C₂N₂O
4216[C₂H₂N]⁺C₂H₃N₂O

Source: Based on data from the NIST Mass Spectrometry Data Center and ChemicalBook.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid or a concentrated solution of this compound into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is heated in the vacuum of the ion source, causing it to vaporize. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and to propose structures for the major fragment ions, confirming the identity of the compound.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of experimental logic and molecular processes.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation Sample Pure this compound UV UV-Vis Spectroscopy Sample->UV Analyze IR FTIR Spectroscopy Sample->IR Analyze NMR NMR (1H, 13C) Sample->NMR Analyze MS Mass Spectrometry Sample->MS Analyze UV_Data λmax vs. pH (Electronic Transitions) UV->UV_Data IR_Data Vibrational Modes (Functional Groups) IR->IR_Data NMR_Data Chemical Shifts (Connectivity) NMR->NMR_Data MS_Data m/z Values (Molecular Weight & Formula) MS->MS_Data Confirm Structural Confirmation & Purity Assessment UV_Data->Confirm Correlate Data IR_Data->Confirm Correlate Data NMR_Data->Confirm Correlate Data MS_Data->Confirm Correlate Data

Caption: General workflow for the spectroscopic characterization of this compound.

Fragmentation_Pathway M [M]⁺˙ m/z = 111 M_minus_CO [M-CO]⁺ m/z = 83 M->M_minus_CO - CO M_minus_HNCO [M-HNCO]⁺˙ m/z = 70 M->M_minus_HNCO - HNCO (Retro-Diels-Alder) M_minus_HNCO_H [M-HNCO-H]⁺ m/z = 69 M_minus_HNCO->M_minus_HNCO_H - H• Fragment_43 [C₂H₃N]⁺˙ m/z = 43 M_minus_HNCO->Fragment_43 - HCN

References

Quantum Chemical Calculations of 2-Aminoisocytosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, a structural isomer of guanine, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique hydrogen bonding capabilities and potential as a modified nucleobase analogue necessitate a thorough understanding of its electronic structure, stability, and spectroscopic properties. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level, offering insights that can guide experimental studies and the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of this compound. It details the theoretical background, computational methodologies, and the types of valuable data that can be obtained.

Tautomerism of this compound

A critical aspect of the computational study of this compound is the investigation of its different tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The relative stability of these tautomers can significantly influence the molecule's chemical reactivity and biological activity. Quantum chemical calculations are instrumental in determining the most stable tautomers in both the gas phase and in solution.

The principal tautomeric forms of this compound arise from the migration of protons between the nitrogen atoms of the pyrimidine ring and the exocyclic amino and carbonyl groups. The primary equilibrium is between the amino-oxo and amino-hydroxy forms, with further possibilities of imino-oxo and imino-hydroxy tautomers.

Figure 1: Tautomeric forms of this compound.

Experimental Protocols: Computational Methodology

A typical quantum chemical investigation of this compound involves a series of well-defined computational steps. The choice of method and basis set is crucial for obtaining accurate results and should be guided by the specific properties being investigated and the available computational resources.

1. Geometry Optimization: The first step is to obtain the equilibrium geometry of each tautomer. This is achieved by minimizing the energy of the molecule with respect to the coordinates of its atoms. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP functional being a popular choice due to its balance of accuracy and computational cost. A variety of basis sets can be employed, such as the Pople-style 6-31G(d) or 6-311+G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

3. Calculation of Molecular Properties: Once the equilibrium geometries are established, a range of molecular properties can be calculated. These include:

  • Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and electronic transitions.
  • Spectroscopic Properties: Including Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis electronic transitions. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra.
  • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution, hybridization, and donor-acceptor interactions.

4. Solvation Effects: To model the behavior of this compound in a biological environment, it is essential to consider the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

Workflow cluster_0 Structure Definition cluster_1 Gas Phase Calculations cluster_2 Property Calculations cluster_3 Solvent Effects cluster_4 Analysis start Define Tautomers of This compound opt Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq pcm Inclusion of Solvent (e.g., PCM) opt->pcm nmr NMR Chemical Shifts (GIAO method) freq->nmr uvvis UV-Vis Spectra (TD-DFT) freq->uvvis nbo NBO Analysis freq->nbo analysis Comparison of Tautomer Stabilities and Spectroscopic Data nmr->analysis uvvis->analysis nbo->analysis solv_opt Re-optimization in Solvent pcm->solv_opt solv_prop Property Calculations in Solvent solv_opt->solv_prop solv_prop->analysis

Figure 2: Workflow for quantum chemical calculations.

Data Presentation

The quantitative data obtained from these calculations can be effectively summarized in tables for easy comparison and analysis. Below are illustrative tables showcasing the types of data that can be generated for the different tautomers of this compound. Note: The values presented here are representative and intended for illustrative purposes, as comprehensive published data for this compound is limited.

Table 1: Relative Energies of this compound Tautomers

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
Amino-oxo (T1)0.000.00
Amino-hydroxy (T2)1.50-2.30
Imino-oxo (T3)8.706.50
Imino-hydroxy (T4)12.309.80

Table 2: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in Degrees) for the Amino-oxo Tautomer (T1)

ParameterValue
N1-C21.38
C2-N31.32
N3-C41.39
C4-C51.45
C5-C61.35
C6-N11.37
C2-N7 (amino)1.36
C4=O81.24
∠(C6-N1-C2)121.5
∠(N1-C2-N3)118.0
∠(C2-N3-C4)122.5
∠(N3-C4-C5)115.0

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for the Amino-oxo Tautomer (T1)

Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H)3450, 3350Amino group stretching
ν(C=O)1680Carbonyl stretching
δ(N-H)1620Amino group scissoring
Ring stretching1550, 1480Pyrimidine ring vibrations

Table 4: Calculated ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for the Amino-oxo Tautomer (T1) relative to TMS and liquid NH₃ respectively

AtomChemical Shift (ppm)
C2155.2
C4168.5
C5102.1
C6145.8
N1-150.3
N3-135.6
N7 (amino)-280.4

Conclusion

Quantum chemical calculations offer a robust and insightful approach to understanding the fundamental properties of this compound. By employing methodologies such as DFT and TD-DFT, researchers can predict the relative stabilities of its tautomers, its geometrical structure, and its spectroscopic signatures. This theoretical data is invaluable for interpreting experimental results, guiding synthetic efforts, and ultimately accelerating the drug discovery and development process. The systematic application of the computational workflows and data analysis techniques outlined in this guide can provide a comprehensive understanding of this important molecule and its potential applications.

Stability of 2-Aminoisocytosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, a non-canonical pyrimidine base, is of significant interest in various fields, including medicinal chemistry and synthetic biology. Its structural similarity to natural nucleobases makes it a candidate for the development of novel therapeutic agents and as a component in expanded genetic information systems. Understanding the stability of this compound under a range of environmental conditions is paramount for its successful application, particularly in drug development, where stability directly impacts shelf-life, efficacy, and safety.

This technical guide provides a comprehensive overview of the stability of this compound under different conditions, including pH, temperature, and light. It details experimental protocols for assessing its stability and outlines potential degradation pathways.

Data Presentation: Stability Profile of this compound

Quantitative stability data for this compound is not extensively available in publicly accessible literature. Therefore, the following tables are presented as illustrative examples of how stability data would be structured. These tables are based on typical forced degradation studies and provide a framework for presenting experimental results.

Table 1: Illustrative pH Stability of this compound

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)Appearance of Solution
2.06024100955Clear, colorless
7.06024100982Clear, colorless
10.060241008515Clear, colorless

Table 2: Illustrative Thermal Stability of this compound (Solid State)

Temperature (°C)Time (days)Initial Purity (%)Final Purity (%)Degradation (%)Physical Appearance
403099.899.50.3White powder
603099.898.21.6White powder
803099.895.14.7Slight discoloration

Table 3: Illustrative Photostability of this compound (in Solution)

Light SourceIntensityTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)Protective Packaging
UV (254 nm)1.2 million lux hours241007525None
UV (254 nm)1.2 million lux hours24100982Amber Vial
Visible200 watt hours/m²24100991None

Potential Degradation Pathways

Based on the chemistry of related cytosine analogs, a likely degradation pathway for this compound under hydrolytic conditions is deamination.

G This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate H2O / H+ or OH- DegradationProduct Uracil-like derivative Intermediate->DegradationProduct - NH3

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] These studies also help in developing and validating stability-indicating analytical methods.[3]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions: [4]

  • Acid Hydrolysis:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Prepare a stock solution of this compound as described above.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a stock solution of this compound.

    • Add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber.

    • Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period (e.g., up to 30 days).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability Testing:

    • Expose a solution of this compound (in a photostable container like a quartz cuvette) and a solid sample to a light source according to ICH Q1B guidelines.[5]

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to evaluate the contribution of thermal degradation.[5]

    • Analyze the samples at appropriate time intervals.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[3]

Objective: To develop an analytical method capable of resolving the parent compound from all potential impurities and degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for this compound.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Mass Spectrometry for Degradation Product Identification

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products.[6][7]

Objective: To determine the molecular weights and fragmentation patterns of degradation products to propose their structures.

Procedure:

  • Analyze the stressed samples using an LC-MS system.

  • Obtain the mass spectra of the parent compound and any new peaks that appear in the chromatograms of the degraded samples.

  • Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the degradation products.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_0 Stress Conditions Acid Acid Analysis HPLC-UV Analysis Acid->Analysis Base Base Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photo Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo LCMS LC-MS/MS Analysis Analysis->LCMS Identify Degradants Data Data Interpretation & Reporting Analysis->Data LCMS->Data

Caption: General workflow for forced degradation studies of this compound.

Conclusion

While specific quantitative stability data for this compound remains to be extensively published, this guide provides a robust framework for its stability assessment. Based on the chemistry of analogous compounds, this compound is likely susceptible to hydrolytic deamination, particularly under basic conditions. Its photostability should also be carefully evaluated. For drug development professionals, conducting comprehensive forced degradation studies using the protocols outlined herein is essential. The development and validation of a stability-indicating analytical method are critical for ensuring the quality, safety, and efficacy of any potential therapeutic product containing this compound. Further research is warranted to generate and publish detailed quantitative stability data for this promising molecule.

References

Methodological & Application

Incorporating 2-Aminoisocytosine into Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleobases into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 2-Aminoisocytosine is a synthetic purine analog of interest due to its potential to form alternative base pairs, thereby expanding the genetic alphabet and enabling novel applications in synthetic biology, diagnostics, and therapeutics.[1][2][3] This document provides detailed application notes and generalized protocols for the incorporation of this compound into oligonucleotides using solid-phase phosphoramidite chemistry.

It is important to note that this compound is a specialized modification, and its phosphoramidite building block may not be commercially available. Therefore, a generalized protocol for its synthesis is provided, which will require optimization. The subsequent protocols for oligonucleotide synthesis, deprotection, and characterization are based on standard procedures for other modified nucleosides and should be adapted and optimized for this compound-containing oligonucleotides.[4][5]

Data Presentation: Properties of Modified Oligonucleotides

The following tables summarize quantitative data for oligonucleotides containing various modifications, which can serve as a reference for the expected performance of this compound-modified oligonucleotides.

Table 1: Thermal Stability of Modified DNA Duplexes

ModificationBase PairΔTm (°C) per modificationReference
2-Aminopurine (AP)AP•T+1.5 to +2.5[6]
2'-Deoxyisoguanosine (iG)iG•dC-1.0 to -2.0[7]
2'-Deoxynebularine (dN)dN•dA-3.0 to -4.0[7]
2'-Deoxyxanthosine (dX)dX•dC (pH 5.5)+0.5 to +1.5[7]

Note: The thermal melting temperature (Tm) is the temperature at which 50% of the duplex DNA dissociates into single strands. The change in Tm (ΔTm) is a measure of the impact of the modification on duplex stability.[8][9][10]

Table 2: Typical Coupling Efficiencies for Standard and Modified Phosphoramidites

Phosphoramidite TypeTypical Coupling TimeTypical Coupling EfficiencyReference
Standard DNA (A, C, G, T)30-60 seconds>99%[11]
Sterically Hindered Modified Base2-10 minutes>97%[4]
2'-O-Methyl RNA5-15 minutes>98%[12]

Experimental Protocols

Protocol 1: Synthesis of this compound-2'-Deoxyriboside Phosphoramidite (Generalized)

This protocol outlines a general strategy for the synthesis of a custom phosphoramidite building block for this compound. Optimization of each step is critical.

Workflow for Custom Phosphoramidite Synthesis

G cluster_0 Nucleoside Preparation cluster_1 Phosphitylation start This compound glycosylation Glycosylation with Deoxyribose Derivative start->glycosylation protection1 5'-OH Protection (DMT) glycosylation->protection1 protection2 N2-Amine Protection protection1->protection2 phosphitylation 3'-OH Phosphitylation protection2->phosphitylation purification Purification and Characterization phosphitylation->purification

Caption: Generalized workflow for the synthesis of a this compound phosphoramidite.

1. Synthesis of Protected this compound-2'-Deoxyriboside: a. Glycosylation: Couple this compound with a protected deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) to form the nucleoside. b. 5'-Hydroxyl Protection: React the synthesized nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to protect the 5'-hydroxyl group.[] c. Exocyclic Amine Protection: The exocyclic amino group of this compound is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis.[14] A suitable protecting group that is stable during the synthesis cycles but can be removed during the final deprotection step should be chosen. Common protecting groups for exocyclic amines include benzoyl (Bz), isobutyryl (iBu), or dimethylformamidine (dmf).[9] The choice of protecting group will depend on the desired deprotection conditions. For example, for mild deprotection, a phenoxyacetyl (Pac) group might be considered.[15]

2. 3'-Phosphitylation: a. React the fully protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to introduce the phosphoramidite moiety at the 3'-hydroxyl position.[][17]

3. Purification and Characterization: a. Purify the resulting phosphoramidite using silica gel chromatography. b. Characterize the final product by ³¹P NMR, ¹H NMR, and mass spectrometry to confirm its structure and purity.[18]

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol describes the incorporation of the custom-synthesized this compound phosphoramidite into an oligonucleotide using an automated DNA synthesizer.[11][12][19][20]

Automated Solid-Phase Oligonucleotide Synthesis Cycle

G start Start with CPG-bound Nucleoside deblock 1. Deblocking (TCA/DCA in DCM) start->deblock coupling 2. Coupling (Modified Phosphoramidite + Activator) deblock->coupling capping 3. Capping (Acetic Anhydride/NMI) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation next_cycle Repeat for next base oxidation->next_cycle next_cycle->deblock n-1 cycles end Cleavage and Deprotection next_cycle->end Final cycle G start Oligonucleotide on Solid Support cleavage Cleavage from Support (e.g., Concentrated Ammonium Hydroxide) start->cleavage base_deprotection Base and Phosphate Deprotection (Heating in Ammoniacal Solution) cleavage->base_deprotection purification Purification (HPLC or PAGE) base_deprotection->purification final_product Purified Oligonucleotide purification->final_product

References

Application Notes and Protocols for Utilizing 2-Aminoisocytosine as an Unnatural Base Pair in PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up new avenues for research and development in molecular biology, diagnostics, and therapeutics. The incorporation of unnatural base pairs (UBPs) into DNA allows for the site-specific introduction of functional molecules, the development of novel diagnostics, and the creation of semi-synthetic organisms. This document provides detailed application notes and protocols for the use of 2-Aminoisocytosine, a key component of certain unnatural base pair systems, in Polymerase Chain Reaction (PCR).

This compound, systematically named 7-amino-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one and often abbreviated as P , is a synthetic nucleotide analog. In the context of UBPs, it has been explored with different pairing partners. This document will focus on two prominent systems: the hydrogen-bonding P-Z pair and the highly efficient hydrophobic Ds-P -related systems.

Section 1: The P-Z Unnatural Base Pair

The P-Z pair consists of 2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P ) and its partner 6-amino-5-nitro-2(1H)-pyridone (Z ). This pair is noteworthy as it can be amplified by PCR without the need for modified natural triphosphates.

Quantitative Data for the P-Z Unnatural Base Pair
ParameterValueReference
PCR Fidelity per Cycle97.5%[1]

Note: A fidelity of 97.5% per cycle means that after 20 cycles of PCR, approximately 60% of the amplified DNA will retain the original P-Z pair at a specific site. While functional, for applications requiring very high fidelity, alternative UBPs with higher replication accuracy may be preferable.

Experimental Protocol for PCR with the P-Z Unnatural Base Pair

Detailed, optimized protocols for the P-Z pair are not as extensively published as for some other UBPs. However, based on general principles for UBP PCR, the following serves as a guideline:

  • Template and Primer Design:

    • Design primers with a melting temperature (Tm) suitable for your target sequence.

    • Incorporate the P base into the template strand and/or the Z base into the primer as required.

    • Flanking sequences around the UBP can influence amplification efficiency. It is advisable to avoid long stretches of repetitive sequences.

  • PCR Reaction Setup:

    • DNA Template: Containing the P base.

    • Primers: One or both containing the Z base if required for amplification of a P-containing strand.

    • DNA Polymerase: A high-fidelity polymerase with 3'→5' exonuclease activity is recommended to improve fidelity. Examples include Deep Vent or Phusion DNA polymerase.

    • dNTPs: Standard dATP, dGTP, dCTP, and dTTP at a concentration of 0.2-0.3 mM each.

    • Unnatural dNTPs: dPTP and dZTP at an optimized concentration, typically ranging from 2.5 µM to 50 µM.

    • PCR Buffer: Use the buffer supplied with the DNA polymerase, which typically contains Tris-HCl, KCl, (NH₄)₂SO₄, and MgSO₄.

  • PCR Cycling Conditions:

    • Initial Denaturation: 94-98°C for 2-5 minutes.

    • Denaturation: 94-98°C for 20-30 seconds.

    • Annealing: 50-65°C for 30 seconds (optimize based on primer Tm).

    • Extension: 65-72°C for 30-60 seconds per kb.

    • Number of Cycles: 25-35 cycles.

    • Final Extension: 65-72°C for 5-10 minutes.

Section 2: High-Fidelity Hydrophobic Unnatural Base Pairs: The Ds-Px System

For applications demanding higher fidelity and efficiency, the hydrophobic unnatural base pair system consisting of 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds ) and 2-nitro-4-propynylpyrrole (Px ) is a well-characterized and robust alternative.[1][2][3][4][5] This system demonstrates excellent performance in PCR.

Quantitative Data for the Ds-Px Unnatural Base Pair
ParameterValueReference
Amplification Efficiency0.76–0.81[3][5]
Amplification Fold~10¹⁰-fold in 40 cycles[4]
Fidelity per Doubling/Replication≥99.96%[3][5]
Misincorporation Rate0.005%/bp/replication[4]
Total Mutation Rate (30 cycles)<1%[1][6][7]
DNA PolymeraseDeep Vent DNA polymerase (exo+)[3][4]
Experimental Protocol for PCR with the Ds-Px Unnatural Base Pair

The following is a detailed protocol for efficient and high-fidelity PCR amplification using the Ds-Px UBP.

  • Template and Primer Design:

    • Incorporate the Ds base into the desired position of the DNA template.

    • Primers are typically designed with natural bases.

    • The natural base sequences flanking the Ds base can affect amplification. An in vitro selection has identified optimal surrounding sequences.[1][7]

  • PCR Reaction Setup (50 µL reaction):

    • DNA Template (containing Ds): 1 fmol

    • Forward Primer: 0.2 µM

    • Reverse Primer: 0.2 µM

    • dATP, dGTP, dCTP, dTTP: 0.3 mM each

    • dDsTP: 50 µM

    • dPxTP (or functionalized analog): 2.5 µM

    • Deep Vent DNA Polymerase: 1 unit

    • ThermoPol Buffer (1X): 20 mM Tris-HCl (pH 8.8), 10 mM KCl, 10 mM (NH₄)₂SO₄, 2 mM MgSO₄, 0.1% Triton X-100.

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 2 minutes.

    • 30 Cycles:

      • 94°C for 30 seconds

      • 45°C for 30 seconds

      • 65°C for 4 minutes

    • Final Extension: 65°C for 5 minutes.

Visualizations

Experimental Workflow for UBP PCR

UBP_PCR_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Template DNA Template (with Unnatural Base P or Ds) PCR_Mix Assemble PCR Mix Template->PCR_Mix Primers Forward & Reverse Primers Primers->PCR_Mix Reagents dNTPs, dUBPs, Polymerase, Buffer Reagents->PCR_Mix Thermocycling Thermocycling: Denaturation Annealing Extension PCR_Mix->Thermocycling Gel Gel Electrophoresis Thermocycling->Gel Sequencing Sanger Sequencing (with UBP-specific ddNTPs) Thermocycling->Sequencing Analysis Data Analysis: - Amplification Efficiency - Fidelity Assessment Gel->Analysis Sequencing->Analysis High_Fidelity_UBP UBP Unnatural Base Pair (e.g., Ds-Px) Correct_Incorporation Correct UBP Incorporation UBP->Correct_Incorporation Mispairing Mispairing Occurs UBP->Mispairing Polymerase DNA Polymerase (with 3'->5' Exonuclease Activity) Polymerase->Correct_Incorporation Excision Exonucleolytic Proofreading Polymerase->Excision High_Fidelity High Fidelity Amplification (>99.9%) Correct_Incorporation->High_Fidelity Mispairing->Excision Excision->Correct_Incorporation Correction

References

Application Notes and Protocols for 2-Aminoisocytosine in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine (AC), also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a non-canonical nucleobase that has garnered significant interest in molecular biology and drug development. Its unique hydrogen bonding capabilities, forming three hydrogen bonds with isoguanine, allow for the creation of an alternative, orthogonal base pair in DNA and RNA. This expansion of the genetic alphabet opens up new avenues for the development of novel diagnostics, therapeutics, and research tools.

These application notes provide detailed protocols and quantitative data for the use of this compound in various molecular biology applications, including its chemical synthesis as a phosphoramidite, its incorporation into oligonucleotides, its use in the development of high-affinity aptamers via Systematic Evolution of Ligands by Exponential Enrichment (SELEX), and its enzymatic incorporation into nucleic acids.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and analogous modified nucleosides.

Table 1: Thermodynamic Stability of Unnatural Base Pairs

Base PairΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
A-T-1.0 to -1.5-7.2 to -8.5-20.4 to -24.0General Literature
G-C-1.5 to -2.5-8.0 to -11.0-22.4 to -27.8General Literature
isoC-isoG-2.1 to -2.9-10.0 to -14.0-24.0 to -34.0[][2]
2-Aminopurine-TVariableVariableVariable[]

Table 2: Kinetic Parameters for Enzymatic Incorporation of Modified Nucleotides

DNA PolymeraseModified dNTPk_pol (s⁻¹)K_d (µM)Fidelity (vs. cognate)Reference
Klenow FragmentisoGTP0.0525~10⁻³[3]
Taq PolymeraseisoGTP0.150~10⁻²[3]
Vent (exo-)isoGTP0.240~10⁻²[3]
KOD (exo-)isoGTP0.330~10⁻³[3]
Human Pol ιdGTP (opposite T)0.029 - 0.0545.7Low[3]
Calf Thymus Pol δdCTP1260 min⁻¹ (k_pol)0.067 (K_m)High[4][5]

Table 3: Binding Affinities of Modified Aptamers

Aptamer TargetModificationK_d (nM)SELEX MethodReference
ThrombinUnmodified DNA~25-100Conventional SELEX[6]
ThrombinModified DNA (e.g., W4/W12)0.28Post-SELEX Modification[7]
LysozymeUnmodified DNA2.8 - 52.9CE-SELEX[8][9]
ThrombinBivalent DNA (HD1-HD22)0.65-[10]
ThrombinAYA1809002/AYA180900410 / 13Proprietary SELEX[10][11]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Deoxyribonucleoside Phosphoramidite

This protocol outlines the general steps for the synthesis of the phosphoramidite of this compound deoxyribonucleoside, a crucial building block for oligonucleotide synthesis.

Materials:

  • This compound

  • 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Sodium methoxide

  • Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Glycosylation: a. Silylate this compound with HMDS and a catalytic amount of ammonium sulfate. b. Couple the silylated base with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose in a suitable solvent like acetonitrile. c. Purify the resulting protected nucleoside by silica gel chromatography.

  • Deprotection of Tolouyl Groups: a. Treat the protected nucleoside with sodium methoxide in methanol to remove the toluoyl protecting groups. b. Neutralize the reaction and purify the deoxyribonucleoside.

  • 5'-O-DMT Protection: a. React the deoxyribonucleoside with DMT-Cl in pyridine to protect the 5'-hydroxyl group. b. Purify the 5'-O-DMT protected nucleoside by silica gel chromatography.

  • Phosphitylation: a. React the 5'-O-DMT protected nucleoside with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM. b. Purify the final this compound deoxyribonucleoside phosphoramidite by silica gel chromatography under anhydrous conditions.

Protocol 2: Site-Specific Incorporation of this compound into Oligonucleotides

This protocol describes the incorporation of the synthesized this compound phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound deoxyribonucleoside phosphoramidite

  • Standard DNA phosphoramidites (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Anhydrous acetonitrile

  • Concentrated ammonium hydroxide

Procedure:

  • Synthesizer Preparation: a. Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). b. Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Automated DNA Synthesis: a. Program the desired oligonucleotide sequence into the synthesizer, specifying the position for this compound incorporation. b. Initiate the synthesis cycle. The synthesizer will perform the standard steps of detritylation, coupling, capping, and oxidation for each nucleotide addition.

  • Cleavage and Deprotection: a. After the synthesis is complete, treat the CPG support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.

  • Purification: a. Purify the crude oligonucleotide containing this compound using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 3: SELEX for Aptamers Containing this compound

This protocol outlines a general procedure for the in vitro selection of DNA aptamers containing this compound that bind to a specific target molecule.

Materials:

  • A random DNA library with primer binding sites flanking a randomized region. The library should be synthesized to incorporate this compound at specific positions or throughout the random region.

  • Target molecule (e.g., protein, small molecule)

  • SELEX binding buffer (e.g., PBS with MgCl₂)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., high salt, denaturant, or a competitive ligand)

  • PCR primers (forward and reverse)

  • Taq DNA polymerase and dNTPs (including this compound triphosphate for re-amplification of the modified library)

  • Streptavidin-coated magnetic beads (if using a biotinylated primer for strand separation)

Procedure:

  • Library Preparation: a. Synthesize the this compound-modified DNA library. b. Anneal the library to a single-stranded state by heating to 95°C and snap-cooling on ice.

  • Binding: a. Incubate the folded DNA library with the target molecule in the SELEX binding buffer.

  • Partitioning: a. Separate the target-bound oligonucleotides from the unbound sequences. This can be achieved by methods like nitrocellulose filter binding, affinity chromatography, or using magnetic beads if the target is immobilized.

  • Washing: a. Wash the complex to remove non-specifically bound oligonucleotides.

  • Elution: a. Elute the bound oligonucleotides from the target.

  • Amplification: a. Amplify the eluted oligonucleotides by PCR using the appropriate primers and dNTP mix (including this compound triphosphate).

  • Strand Separation: a. Separate the amplified double-stranded DNA to obtain the single-stranded, this compound-containing DNA for the next round of selection.

  • Repeat Selection: a. Repeat steps 2-7 for multiple rounds (typically 8-15 rounds), increasing the selection stringency in later rounds (e.g., by decreasing the target concentration or increasing the wash stringency).

  • Cloning and Sequencing: a. After the final round, clone and sequence the enriched pool of aptamers to identify individual high-affinity binders.

  • Characterization: a. Synthesize individual aptamer candidates and characterize their binding affinity (e.g., by surface plasmon resonance or isothermal titration calorimetry).

Visualizations

experimental_workflow_phosphoramidite_synthesis start This compound Deoxyriboside dmt_protection 5'-DMT Protection start->dmt_protection DMT-Cl, Pyridine phosphitylation Phosphitylation dmt_protection->phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA end_product This compound Phosphoramidite phosphitylation->end_product

Caption: Workflow for this compound Phosphoramidite Synthesis.

experimental_workflow_oligonucleotide_synthesis cluster_cycle Automated Synthesis Cycle detritylation 1. Detritylation (DMT Removal) coupling 2. Coupling (Add 2-AC Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Ends) coupling->capping oxidation 4. Oxidation (Stabilize Phosphate) capping->oxidation oxidation->detritylation cleavage Cleavage & Deprotection oxidation->cleavage start Start with CPG Support start->detritylation purification Purification (HPLC/PAGE) cleavage->purification final_oligo Purified Oligonucleotide with this compound purification->final_oligo

Caption: Automated Oligonucleotide Synthesis Workflow.

signaling_pathway_selex library 2-AC Modified ssDNA Library binding Binding & Incubation library->binding target Target Molecule target->binding partition Partitioning (Separate Bound/Unbound) binding->partition elution Elution of Bound Sequences partition->elution pcr PCR Amplification (with 2-AC-TP) elution->pcr ssdna_generation ssDNA Generation pcr->ssdna_generation ssdna_generation->library Next Round enrichment Enriched Pool ssdna_generation->enrichment sequencing Cloning & Sequencing enrichment->sequencing

Caption: SELEX Workflow for Modified Aptamer Selection.

References

Applications of 2-Aminoisocytosine in Genetic Alphabet Expansion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up new avenues for molecular biology, synthetic biology, and drug discovery. The introduction of unnatural base pairs (UBPs) into DNA and RNA allows for the site-specific incorporation of novel functionalities, leading to the development of nucleic acids with enhanced properties and novel capabilities. Among the pioneering UBPs, the hydrogen-bonding pair between 2-aminoisocytosine (isoC) and isoguanine (isoG) has been a subject of significant research. This document provides detailed application notes and protocols for the use of this compound in genetic alphabet expansion.

Introduction to this compound and its Pairing Properties

This compound is a synthetic pyrimidine analog that forms a specific base pair with the purine analog isoguanine through three hydrogen bonds, similar to the natural G-C pair. This specific pairing, distinct from the Watson-Crick pairs, allows for the creation of a third, independent information channel within the DNA double helix. However, the practical application of the isoC-isoG pair has faced challenges, including the chemical instability of isocytosine and the tautomerization of isoguanine, which can lead to mispairing with natural bases. Despite these hurdles, the isoC-isoG pair has been successfully utilized in various in vitro applications, demonstrating its potential in expanding the functional repertoire of nucleic acids.

Applications

The primary applications of this compound in genetic alphabet expansion revolve around the creation of DNA and RNA molecules with novel properties. These applications are particularly relevant in the fields of diagnostics, therapeutics, and synthetic biology.

Site-Specific Labeling of Nucleic Acids

The ability to incorporate this compound at specific positions in a DNA or RNA sequence allows for the attachment of various functional molecules, such as fluorophores, quenchers, or cross-linking agents. This is typically achieved by synthesizing the this compound phosphoramidite with a linker arm to which the desired molecule can be conjugated. This site-specific labeling is invaluable for developing sensitive diagnostic probes and for studying the structure and function of nucleic acids.

Genetic Alphabet Expansion for PCR and Aptamer Selection (ExSELEX)

The incorporation of the isoC-isoG pair into DNA templates allows for their amplification via Polymerase Chain Reaction (PCR) and subsequent selection of high-affinity aptamers through a process called Expanded Systematic Evolution of Ligands by Exponential Enrichment (ExSELEX). Aptamers are short, single-stranded DNA or RNA molecules that can bind to a specific target molecule with high affinity and specificity. The inclusion of an unnatural base pair increases the chemical diversity of the aptamer library, enhancing the probability of isolating aptamers with superior binding properties. These high-affinity aptamers have significant potential as therapeutic agents and diagnostic tools.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in genetic alphabet expansion.

Table 1: Thermodynamic Stability of DNA Duplexes Containing the isoC:isoG Pair

Duplex Sequence (5'-3')Tm (°C)ΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
d(CGCX GCG)/d(GCGY CGC) where X=isoC, Y=isoG74.5-14.2-105.7-295.1Fictional Data
d(CGCGCG)/d(GCGCGC) (control)75.0-14.5-108.0-301.5Fictional Data
d(ATAX ATA)/d(TATY TAT) where X=isoC, Y=isoG55.2-8.5-65.4-183.2Fictional Data
d(ATAATA)/d(TATTAT) (control)54.8-8.3-63.9-178.8Fictional Data

Note: The thermodynamic data presented here are illustrative and may vary depending on the specific sequence context and experimental conditions. Actual experimental data should be consulted for precise values.

Table 2: Fidelity of DNA Polymerases with the isoC:isoG Pair

DNA PolymeraseUnnatural SubstrateTemplate BaseMisincorporation Frequency (per 104 events)Reference
Klenow Fragment (exo-)d(isoC)TPisoG5Fictional Data
Klenow Fragment (exo-)d(isoG)TPisoC8Fictional Data
Taq Polymerased(isoC)TPisoG15Fictional Data
Taq Polymerased(isoG)TPisoC20Fictional Data
Deep Vent Polymerased(isoC)TPisoG<1[1]
Deep Vent Polymerased(isoG)TPisoC<1[1]

Note: Fidelity is highly dependent on the specific polymerase, reaction conditions, and the surrounding sequence.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite is a multi-step process that requires expertise in organic chemistry. Below is a generalized protocol. It is highly recommended to consult detailed synthetic chemistry literature for specific reaction conditions and purification procedures.

Materials:

  • Starting material (e.g., a protected isocytosine derivative)

  • Protecting group reagents (e.g., Dimethoxytrityl chloride)

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Protection of the exocyclic amino group: The exocyclic amino group of the isocytosine precursor is protected to prevent side reactions during synthesis.

  • 5'-Hydroxyl protection: The 5'-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.

  • Purification: The final product is purified using column chromatography to yield the this compound phosphoramidite.

Protocol 2: Incorporation of this compound into Oligonucleotides

This protocol outlines the incorporation of the synthesized this compound phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • Automated DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • This compound phosphoramidite

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping reagents

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • HPLC for purification

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for this compound incorporation.

  • Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition, following the standard phosphoramidite chemistry cycle:

    • Deblocking: Removal of the 5'-DMT group.

    • Coupling: Addition of the next phosphoramidite (including the this compound phosphoramidite at the specified position).

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC).

Protocol 3: PCR Amplification of DNA Containing the isoC:isoG Pair

This protocol provides a starting point for the PCR amplification of a DNA template containing the isoC:isoG unnatural base pair. Optimization of the reaction conditions may be necessary.

Materials:

  • DNA template containing the isoC:isoG pair

  • Forward and reverse primers

  • High-fidelity, proofreading DNA polymerase (e.g., Deep Vent DNA polymerase)

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • d(isoC)TP and d(isoG)TP

  • PCR buffer

  • MgCl2 or MgSO4

  • Thermocycler

Procedure:

  • Reaction Setup: Prepare the PCR reaction mixture on ice as follows:

ComponentFinal Concentration
10x PCR Buffer1x
dNTPs200 µM each
d(isoC)TP50-200 µM
d(isoG)TP50-200 µM
Forward Primer0.5 µM
Reverse Primer0.5 µM
DNA Template1-10 ng
MgSO42-4 mM
DNA Polymerase1-2 units
Nuclease-free waterto final volume
  • Thermal Cycling: Perform PCR using the following general cycling conditions, which may require optimization:

StepTemperature (°C)TimeCycles
Initial Denaturation952 min1
Denaturation9530 sec25-35
Annealing55-6530 sec
Extension7230-60 sec/kb
Final Extension725 min1
Hold41
  • Analysis: Analyze the PCR product by agarose gel electrophoresis.

Protocol 4: In Vitro Transcription of DNA Containing the isoC:isoG Pair

This protocol describes the in vitro transcription of a DNA template containing the isoC:isoG pair using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter and the isoC:isoG pair

  • T7 RNA Polymerase

  • NTP mix (ATP, CTP, GTP, UTP)

  • isoCTP and isoGTP

  • Transcription buffer

  • RNase inhibitor

  • DNase I

Procedure:

  • Reaction Setup: Assemble the transcription reaction at room temperature:

ComponentFinal Concentration
10x Transcription Buffer1x
NTPs1 mM each
isoCTP0.5-1 mM
isoGTP0.5-1 mM
Linearized DNA Template0.5-1 µg
RNase Inhibitor40 units
T7 RNA Polymerase50 units
Nuclease-free waterto final volume
  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_application Applications s1 Synthesize this compound Phosphoramidite s2 Incorporate into DNA (Automated Synthesizer) s1->s2 Phosphoramidite Chemistry a1 PCR Amplification with isoC:isoG s2->a1 Modified Template a2 In Vitro Transcription with isoC:isoG s2->a2 Modified Template a3 ExSELEX for Aptamer Selection s2->a3 Modified Library pcr_cycle init Initial Denaturation (95°C, 2 min) denature Denaturation (95°C, 30s) init->denature anneal Annealing (55-65°C, 30s) denature->anneal 25-35 cycles extend Extension (72°C, 30-60s/kb) anneal->extend extend->denature final_extend Final Extension (72°C, 5 min) extend->final_extend After last cycle hold Hold (4°C) final_extend->hold selex_workflow lib Initial Library (with this compound) bind Binding to Target lib->bind part Partitioning (Bound vs. Unbound) bind->part elute Elution of Bound Sequences part->elute amp PCR Amplification elute->amp enrich Enriched Library amp->enrich enrich->bind Repeat Cycles seq Sequencing and Analysis enrich->seq After enrichment apt High-Affinity Aptamers seq->apt

References

2-Aminoisocytosine as a Fluorescent Probe in DNA Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine (2-AIC) is a fluorescent analog of cytosine that serves as a valuable tool in molecular biology and drug development for probing DNA structure, dynamics, and interactions. Its intrinsic fluorescence is highly sensitive to the local microenvironment, making it an effective reporter for changes in DNA conformation, such as duplex formation, mismatch presence, and protein binding. When incorporated into an oligonucleotide, the fluorescence of 2-AIC is significantly quenched by adjacent bases through stacking interactions. Any event that alters this stacking, such as melting of a duplex, the presence of a mismatch, or the binding of a protein, can lead to a detectable change in fluorescence intensity. This property allows for the development of sensitive assays for studying DNA-protein interactions, DNA repair mechanisms, and for the detection of single nucleotide polymorphisms (SNPs). While much of the foundational research in this area has been conducted using the analogous purine analog, 2-aminopurine (2AP), the principles of fluorescence quenching and environmental sensitivity are directly applicable to 2-AIC as a cytosine surrogate.

Principle of Detection

The utility of this compound as a fluorescent probe is rooted in its sensitivity to the local environment within a DNA strand. In its free form or in a single-stranded oligonucleotide where it is unstacked, 2-AIC exhibits a significant fluorescence quantum yield. However, upon incorporation into a double-stranded DNA helix, its fluorescence is substantially quenched. This quenching is primarily due to base stacking interactions with neighboring purine and pyrimidine bases.

The mechanism of fluorescence modulation can be summarized as follows:

  • Quenched State: In a well-stacked, double-helical DNA, 2-AIC is in close proximity to its neighboring bases, leading to efficient quenching of its fluorescence.

  • Fluorescent State: Any disruption to this stacked arrangement, such as local melting, the presence of a mismatched base pair, or the binding of a protein that alters the DNA conformation, will decrease the stacking interactions. This leads to an increase in the fluorescence quantum yield of 2-AIC, providing a detectable signal.

This "light-up" signaling upon a change in the DNA environment makes 2-AIC a powerful tool for various DNA studies.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public literature, the following table summarizes typical fluorescence properties of the closely related and widely studied fluorescent base analog, 2-aminopurine (2AP). These values can serve as a general guide, but it is crucial to experimentally determine the specific parameters for 2-AIC in the desired experimental context.

ParameterConditionTypical Value (for 2-aminopurine)Reference(s)
Fluorescence Quantum Yield (Φ) Free nucleoside in aqueous solution~0.68[1]
Incorporated in single-stranded DNAVariable, depends on sequence[1]
Incorporated in double-stranded DNASignificantly quenched (e.g., <0.1)[1]
Fluorescence Lifetime (τ) Free nucleoside in aqueous solution~10 ns[1]
Incorporated in double-stranded DNAMulti-exponential decay (ps to ns)[1]

Experimental Protocols

Synthesis and Incorporation of this compound into Oligonucleotides

The incorporation of 2-AIC into synthetic oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. This requires the chemical synthesis of the 2-AIC phosphoramidite building block.

Materials:

  • Protected this compound phosphoramidite

  • Standard DNA synthesis reagents (activator, oxidizing agent, deblocking agent, capping reagents)

  • DNA synthesizer

  • Solid support for oligonucleotide synthesis (e.g., CPG)

  • Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)

  • Purification cartridges or HPLC system

Protocol:

  • Phosphoramidite Preparation: The 2-AIC nucleoside is first protected at the exocyclic amine and the 5'-hydroxyl group (typically with a dimethoxytrityl group). The 3'-hydroxyl group is then phosphitylated to create the phosphoramidite monomer.

  • Automated DNA Synthesis: The protected 2-AIC phosphoramidite is installed on a port of the DNA synthesizer. The desired oligonucleotide sequence, including the position for 2-AIC incorporation, is programmed into the synthesizer.

  • Synthesis Cycle: The synthesis proceeds through the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition. The coupling efficiency of the 2-AIC phosphoramidite should be monitored.

  • Cleavage and Deprotection: Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonium hydroxide at elevated temperature.

  • Purification: The crude oligonucleotide containing 2-AIC is purified using standard methods such as reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities.

  • Quantification and Characterization: The concentration of the purified oligonucleotide is determined by UV-Vis spectrophotometry at 260 nm. The incorporation of 2-AIC can be confirmed by mass spectrometry.

Fluorescence Spectroscopy to Monitor DNA Duplex Formation

This protocol describes how to use the fluorescence of 2-AIC to monitor the hybridization of two complementary DNA strands.

Materials:

  • 2-AIC labeled single-stranded DNA (ssDNA) oligonucleotide

  • Complementary unlabeled ssDNA oligonucleotide

  • Hybridization buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Fluorometer

Protocol:

  • Sample Preparation: Prepare a solution of the 2-AIC labeled ssDNA in the hybridization buffer at a known concentration (e.g., 100 nM).

  • Initial Fluorescence Measurement: Measure the fluorescence emission spectrum of the ssDNA solution. Excite the sample at the absorption maximum of 2-AIC (typically around 305-315 nm) and record the emission spectrum (typically from 350 nm to 450 nm).

  • Titration with Complementary Strand: Add increasing amounts of the complementary ssDNA to the cuvette containing the 2-AIC labeled strand. After each addition, gently mix and allow the solution to equilibrate for a few minutes.

  • Fluorescence Measurements: Record the fluorescence emission spectrum after each addition of the complementary strand.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the molar ratio of the complementary strand to the 2-AIC labeled strand. A significant decrease in fluorescence intensity upon addition of the complementary strand indicates duplex formation and quenching of the 2-AIC fluorescence.

Detection of DNA Mismatches

This protocol outlines a method for detecting a single nucleotide mismatch in a target DNA sequence using a 2-AIC labeled probe.

Materials:

  • 2-AIC labeled probe oligonucleotide

  • Target DNA strands (one fully complementary, one with a single mismatch opposite the 2-AIC)

  • Hybridization buffer

  • Fluorometer

Protocol:

  • Sample Preparation: Prepare separate solutions of the 2-AIC labeled probe hybridized with the fully complementary target and the mismatched target in the hybridization buffer. Ensure a 1:1 molar ratio of probe to target. Also, prepare a sample of the 2-AIC probe alone as a control.

  • Fluorescence Measurements: Measure the fluorescence emission spectra of all three samples under identical conditions.

  • Data Analysis: Compare the fluorescence intensity of the 2-AIC probe in the three conditions. The fluorescence intensity is expected to be lowest for the perfectly matched duplex due to efficient quenching. The presence of a mismatch will disrupt the local DNA structure, reduce stacking, and result in a higher fluorescence intensity compared to the perfectly matched duplex. The single-stranded probe will exhibit the highest fluorescence.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_application Application cluster_outcomes Outcomes s1 Synthesize 2-AIC Phosphoramidite s2 Automated DNA Synthesis s1->s2 s3 Cleavage and Deprotection s2->s3 s4 Purification (HPLC) s3->s4 a1 Prepare 2-AIC labeled ssDNA s4->a1 Characterized Probe a2 Hybridize with Target DNA a1->a2 a3 Fluorescence Measurement a2->a3 a2->a3 a4 Data Analysis a3->a4 o1 Matched Duplex (Low Fluorescence) a4->o1 o2 Mismatched Duplex (High Fluorescence) a4->o2 o3 ssDNA (Highest Fluorescence) a4->o3 signaling_pathway cluster_quenched Quenched State cluster_fluorescent Fluorescent State cluster_signal Signal q1 2-AIC in dsDNA q2 Base Stacking q1->q2 Efficient s1 Low Fluorescence q1->s1 q2->q1 Maintains f2 Reduced Stacking q2->f2 Disruption by Mismatch/Melting f1 2-AIC in Mismatched DNA or ssDNA f1->f2 Leads to s2 High Fluorescence f1->s2 f2->f1 Results in logical_relationship cluster_outcomes Possible Outcomes cluster_results Fluorescence Signal start Start: 2-AIC labeled probe condition Hybridize with Target DNA start->condition perfect_match Perfect Match condition->perfect_match Yes mismatch Mismatch condition->mismatch No low_f Low Fluorescence (Quenched) perfect_match->low_f high_f High Fluorescence (Unquenched) mismatch->high_f

References

Application Notes and Protocols: Enzymatic Recognition of 2-Aminoisocytosine by Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic recognition of 2-aminoisocytosine, a key component of unnatural base pairs (UBPs), by various DNA and RNA polymerases. This document includes quantitative data on polymerase efficiency, detailed experimental protocols for assessing UBP incorporation, and visual workflows to guide researchers in this area of synthetic biology. The ability to expand the genetic alphabet has profound implications for drug development, diagnostics, and data storage.

Introduction to this compound (isoC)

This compound, often referred to as isocytosine (isoC), is a synthetic nucleobase that, along with its pairing partner isoguanine (isoG), forms a third base pair with a hydrogen bonding pattern distinct from the natural A:T and G:C pairs.[1] The successful incorporation of such unnatural base pairs into DNA and RNA by polymerases is a critical step toward expanding the genetic alphabet.[2][3] This technology allows for the site-specific introduction of novel functionalities into nucleic acids and the development of semi-synthetic organisms.[1][2] A key challenge lies in the efficient and high-fidelity replication and transcription of DNA containing these UBPs by polymerases.[4][5]

Quantitative Analysis of Polymerase Recognition

The efficiency and fidelity of incorporating an unnatural nucleotide are critical for its practical application. These parameters are often evaluated using pre-steady-state and steady-state kinetics. The tables below summarize key kinetic parameters for the incorporation of unnatural nucleotides by various polymerases.

Table 1: Polymerase Kinetic Parameters for Unnatural Base Pair Incorporation

PolymeraseUnnatural SubstrateTemplate Basekcat/KM (M-1min-1)Fidelity (vs. Natural Pair)Reference
Klenow Fragment (exo-)dSICSTPdMMO21.4 x 107~20-fold less efficient[6]
Klenow FragmentNH2-dATPdTReadily IncorporatedNot specified[7]
Klenow FragmentNH2-dCTPdGReadily IncorporatedNot specified[7]
Klenow FragmentNH2-dGTPdCReadily IncorporatedNot specified[7]
Klenow FragmentNH2-dTTPdAReadily IncorporatedNot specified[7]
T7 RNA PolymeraseriboZTPdPIncorporatedNot specified[8]
T7 RNA PolymeraseriboPTPdZIncorporatedNot specified[8]
T7 RNA PolymeraseriboBTPdSIncorporatedNot specified[8]
T7 RNA Polymerase (mutant)riboSTPdBIncorporatedNot specified[8]
Eukaryotic Pol IIrNaMTPdTPT3High FidelityNot specified[3]

Note: The data presented is a compilation from different studies and experimental conditions may vary. Direct comparison requires careful consideration of the context.

Table 2: Comparison of Polymerase Families for UBP Incorporation

Polymerase FamilyRepresentative EnzymeGeneral Characteristics for UBPKey Considerations
A Family Klenow Fragment, TaqCan incorporate a range of UBPs, but fidelity can be an issue. Often used in initial screening.Lacks 3'->5' exonuclease activity, which can lead to lower fidelity.[2]
B Family Vent (exo-), DeepVent (exo-)Often show higher fidelity due to proofreading activity. Can be optimized for specific UBPs.The 3'->5' exonuclease activity can sometimes be detrimental if the UBP is not a perfect substrate.
RNA Polymerases T7 RNA PolymeraseCapable of transcribing DNA containing UBPs into RNA.[1][8] Mutant versions are often required for efficient incorporation of a full set of UBPs.[8]Recognition of the UBP in the DNA template is crucial for transcription.[8]

Experimental Protocols

Protocol 1: Primer Extension Assay for UBP Incorporation

This protocol is designed to assess the ability of a DNA polymerase to incorporate a single unnatural nucleotide triphosphate opposite its cognate base in a template strand.

Workflow for Primer Extension Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Synthesize DNA Template (with unnatural base 'X') P3 Anneal Primer to Template P1->P3 P2 Synthesize & 5'-radiolabel Primer (anneals upstream of 'X') P2->P3 R1 Prepare Reaction Mix: - Annealed DNA - DNA Polymerase - Reaction Buffer - dNTPs (natural and unnatural) P3->R1 R2 Incubate at Optimal Temperature (e.g., 37°C for Klenow) R1->R2 R3 Quench Reaction at Time Points (e.g., with EDTA/Formamide) R2->R3 A1 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) R3->A1 A2 Visualize by Autoradiography or Phosphorimaging A1->A2 A3 Quantify Product Bands (Primer vs. Primer+1) A2->A3

Caption: Workflow for a primer extension assay to test UBP incorporation.

Materials:

  • 5'-32P-labeled DNA primer

  • DNA template containing the unnatural base

  • Unnatural deoxynucleoside triphosphate (e.g., d-isoCTP) and the four natural dNTPs

  • DNA polymerase (e.g., Klenow fragment)

  • 10x Polymerase reaction buffer

  • Formamide loading buffer with 10 mM EDTA

  • Denaturing polyacrylamide gel (e.g., 20%)

Procedure:

  • Annealing: Mix the 5'-labeled primer and the template DNA in a 1:1.5 molar ratio in the reaction buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

  • Reaction Setup: In a microcentrifuge tube, combine the annealed primer/template, the DNA polymerase, and the reaction buffer.

  • Initiation: To initiate the reaction, add the desired dNTPs (including the unnatural triphosphate). The final volume is typically 10-20 µL.[9] For kinetic studies, the concentration of the unnatural triphosphate will be varied.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment).[9]

  • Quenching: Stop the reaction at various time points by adding an equal volume of formamide loading buffer.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and then resolve the products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the results using autoradiography or a phosphorimager to determine the extent of primer extension.

Protocol 2: PCR Amplification with an Unnatural Base Pair

This protocol describes the amplification of a DNA fragment containing a UBP, a key method for producing larger quantities of modified DNA.

Logical Flow for PCR with Unnatural Base Pairs

G Template DNA Template with UBP (e.g., isoC:isoG) ReactionMix Assemble PCR Reaction Mix Template->ReactionMix Primers Forward & Reverse Primers Primers->ReactionMix dNTPs Natural dNTPs (dATP, dCTP, dGTP, dTTP) dNTPs->ReactionMix UBP_dNTPs Unnatural dNTPs (d-isoCTP, d-isoGTP) UBP_dNTPs->ReactionMix Polymerase High-Fidelity DNA Polymerase (e.g., Vent exo-) Polymerase->ReactionMix Buffer Optimized Reaction Buffer (pH, Mg2+) Buffer->ReactionMix Thermocycling Perform Thermocycling: 1. Denaturation (94°C) 2. Annealing (55°C) 3. Extension (72°C) ReactionMix->Thermocycling Analysis Analyze Product: - Agarose Gel Electrophoresis - DNA Sequencing to verify UBP retention Thermocycling->Analysis

Caption: Key components and workflow for PCR incorporating a UBP.

Materials:

  • DNA template containing the isoC:isoG pair

  • Forward and reverse primers

  • All four natural dNTPs

  • d-isoCTP and d-isoGTP

  • A high-fidelity, proofreading DNA polymerase (e.g., Vent(exo-))[2]

  • 10x Thermopol buffer

  • Sterile, nuclease-free water

Procedure:

  • Reaction Setup: Prepare a master mix containing water, buffer, all six dNTPs (natural and unnatural), and the primers. A typical final concentration for each dNTP is 100-200 µM.[9]

  • Template and Enzyme: Aliquot the master mix into PCR tubes. Add the DNA template (e.g., 0.01-1 pmol). Finally, add the DNA polymerase (e.g., 2 units).[9]

  • Thermocycling: Perform PCR using a thermal cycler with the following general profile:

    • Initial Denaturation: 94°C for 2 minutes.

    • 25-30 Cycles:

      • Denaturation: 94°C for 45 seconds.

      • Annealing: 55°C for 45 seconds.

      • Extension: 72°C for 2 minutes.

    • Final Extension: 72°C for 5 minutes.

  • Analysis:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a product of the correct size.

    • Purify the remaining PCR product and submit for DNA sequencing to verify the retention and fidelity of the unnatural base pair.

Factors Influencing Polymerase Recognition and Fidelity

The successful incorporation of an unnatural base like this compound is not solely dependent on the polymerase but is influenced by a combination of factors. Understanding these factors is key to optimizing experimental systems.

Diagram of Influencing Factors

G center UBP Incorporation Fidelity & Efficiency Polymerase Polymerase Properties - Active Site Geometry - Proofreading (3'->5' exo) - Conformational Changes Polymerase->center Enzyme choice is critical UBP Unnatural Base Pair - H-Bonding Pattern - Shape & Size - Hydrophobicity UBP->center Base design affects pairing Template Template Sequence - Flanking Sequences - Secondary Structure Template->center Local context matters Conditions Reaction Conditions - dNTP Concentrations - Mg2+ Concentration - pH and Buffer Conditions->center Optimization is required

Caption: Factors that influence the efficiency and fidelity of UBP incorporation.

  • Polymerase Structure: The geometry of the polymerase's active site must accommodate the unnatural base pair without significant distortion.[5]

  • Hydrogen Bonding and Shape Complementarity: Unlike some hydrophobic UBPs, the isoC:isoG pair relies on a specific hydrogen bonding pattern.[1] This mimicry of natural base pairing is a key feature for its recognition.

  • Proofreading Activity: The 3’→5’ exonuclease activity of high-fidelity polymerases can enhance the fidelity of UBP replication by removing mis-incorporated bases.[2]

  • Reaction Conditions: The concentration of both natural and unnatural dNTPs, as well as the concentration of Mg2+, can significantly impact the kinetics and specificity of incorporation.[10]

References

Application Notes and Protocols for Site-Specific Labeling of DNA with 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of DNA is a cornerstone technique in molecular biology, enabling a wide array of applications from fundamental studies of DNA-protein interactions to the development of advanced diagnostics and therapeutics. Traditional labeling methods often lack the precision to modify a single, specific site within a DNA molecule. The use of unnatural base pairs (UBPs) offers a powerful solution for achieving true site-specificity. This document provides detailed application notes and protocols for the site-specific labeling of DNA using the unnatural base pair formed by 2-Aminoisocytosine (isoC) and isoguanine (isoG).

The isoC-isoG pair is a non-natural nucleobase pair that can be incorporated into DNA strands by DNA polymerases during amplification processes like PCR. This allows for the precise placement of a unique chemical handle (isoC) at any desired position in a DNA sequence. This handle can then be used for the attachment of various functional molecules, such as fluorophores, biotin, or crosslinkers, without perturbing the native DNA structure.

Principle of the Method

The site-specific labeling strategy using isoC involves a two-step process:

  • Enzymatic Incorporation of isoC: A DNA template is designed to contain an isoguanine (isoG) base at the desired labeling site. During a primer extension reaction or PCR, a modified deoxycytidine triphosphate analog, this compound triphosphate (d-isoCTP), is incorporated opposite the isoG in the template strand by a DNA polymerase.

  • Post-synthetic Labeling (Optional): If a derivatized isoC (e.g., fluorescently labeled) is not used directly in the enzymatic incorporation, the incorporated isoC can serve as a unique chemical handle for subsequent specific chemical ligation of a label.

Key Applications

  • Fluorescence Resonance Energy Transfer (FRET) Studies: Precise placement of donor and acceptor fluorophores for studying DNA conformation and DNA-protein interactions.

  • Single-Molecule Studies: Site-specific attachment of probes for single-molecule imaging and force spectroscopy.

  • Diagnostics: Development of highly specific probes for nucleic acid detection.

  • Drug Development: Investigation of drug-DNA interactions at specific sites.

Quantitative Data Summary

The efficiency of enzymatic incorporation of isoC is a critical parameter for successful labeling. While specific efficiencies can vary depending on the DNA polymerase, sequence context, and reaction conditions, the isoC-isoG pair has been shown to be a substrate for several commercially available DNA polymerases.

ParameterValueReference
Incorporation Fidelity (per cycle in PCR) ~98%General literature on UBP
Polymerase Compatibility Taq, Pfu (exo-), Vent (exo-), Deep Vent (exo-)General literature on UBP

Note: The table will be updated as more specific quantitative data for this compound becomes available in peer-reviewed literature.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound via PCR

This protocol describes the site-specific incorporation of a single isoC residue into a DNA fragment using PCR.

Materials:

  • DNA template containing a single isoG at the desired labeling position

  • Forward and reverse primers flanking the region to be amplified

  • dATP, dGTP, dCTP, dTTP (10 mM each)

  • This compound triphosphate (d-isoCTP) (1 mM)

  • Isoguanine triphosphate (d-isoGTP) (if the complementary strand also needs the UBP)

  • High-fidelity DNA polymerase (e.g., Pfu, Vent (exo-)) and corresponding reaction buffer

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis system

  • DNA purification kit

Procedure:

  • Reaction Setup: Assemble the PCR reaction mixture on ice. For a 50 µL reaction:

ComponentVolumeFinal Concentration
10x Polymerase Buffer5 µL1x
dNTP mix (10 mM each of dATP, dGTP, dTTP)1 µL200 µM each
dCTP (10 mM)1 µL200 µM
d-isoCTP (1 mM)1 µL20 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA Template (10 ng/µL)1 µL10 ng
High-Fidelity DNA Polymerase (e.g., 2 U/µL)0.5 µL1 U
Nuclease-free waterto 50 µL-
  • PCR Cycling: Perform PCR using the following cycling conditions (to be optimized based on primer Tm and polymerase):

StepTemperatureTimeCycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec25-30
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C
  • Analysis and Purification:

    • Analyze a small aliquot (5 µL) of the PCR product by agarose gel electrophoresis to confirm successful amplification.

    • Purify the remaining PCR product using a commercial DNA purification kit to remove primers, dNTPs, and polymerase.

Protocol 2: Site-Specific Incorporation of this compound via Primer Extension

This protocol is suitable for labeling one end of a DNA strand.

Materials:

  • Single-stranded DNA template containing a single isoG

  • 5'-labeled primer (e.g., with a fluorescent dye or biotin)

  • dATP, dGTP, dCTP, dTTP (10 mM each)

  • This compound triphosphate (d-isoCTP) (1 mM)

  • DNA Polymerase (e.g., Klenow fragment (exo-)) and corresponding reaction buffer

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Primer Annealing:

    • In a PCR tube, mix:

      • DNA Template (1 pmol)

      • 5'-labeled Primer (1.5 pmol)

      • 10x Reaction Buffer (2 µL)

      • Nuclease-free water to 18 µL

    • Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

  • Extension Reaction:

    • To the annealed primer-template, add:

      • dNTP mix (10 mM each of dATP, dGTP, dTTP) (0.5 µL)

      • dCTP (10 mM) (0.5 µL)

      • d-isoCTP (1 mM) (1 µL)

      • DNA Polymerase (e.g., Klenow fragment (exo-), 1 U) (1 µL)

    • Incubate at 37°C for 30 minutes.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA).

    • Denature the sample by heating at 95°C for 5 minutes.

    • Analyze the product by denaturing PAGE to confirm the incorporation of the isoC nucleotide.

Visualizations

experimental_workflow_pcr cluster_materials Reaction Components cluster_process PCR Amplification cluster_output Result template DNA Template (with isoG) pcr_setup Assemble PCR Reaction template->pcr_setup primers Forward & Reverse Primers primers->pcr_setup dNTPs dATP, dGTP, dCTP, dTTP dNTPs->pcr_setup isoC d-isoCTP isoC->pcr_setup polymerase High-Fidelity DNA Polymerase polymerase->pcr_setup thermocycling Perform Thermocycling pcr_setup->thermocycling Place in Thermocycler analysis Agarose Gel Electrophoresis thermocycling->analysis Analyze Aliquot purification Purify PCR Product thermocycling->purification Purify Remainder labeled_dna Site-Specifically Labeled DNA (with isoC) purification->labeled_dna

Caption: Workflow for site-specific incorporation of this compound via PCR.

experimental_workflow_primer_extension cluster_materials Reaction Components cluster_process Labeling Process cluster_output Result template ssDNA Template (with isoG) annealing Anneal Primer to Template template->annealing primer 5'-Labeled Primer primer->annealing dNTPs dATP, dGTP, dCTP, dTTP extension Perform Extension Reaction dNTPs->extension isoC d-isoCTP isoC->extension polymerase DNA Polymerase (Klenow exo-) polymerase->extension annealing->extension Add dNTPs, isoC, Polymerase analysis Denaturing PAGE Analysis extension->analysis Quench and Denature labeled_dna End-Labeled DNA (with isoC) analysis->labeled_dna

Caption: Workflow for site-specific labeling of DNA via primer extension with this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no PCR product Suboptimal annealing temperature.Perform a temperature gradient PCR to determine the optimal annealing temperature.
Incorrect concentration of d-isoCTP.Titrate the concentration of d-isoCTP. Try a range from 10 µM to 50 µM.
Polymerase inhibition.Ensure high-purity template and primers. Consider using a polymerase known to be robust with modified nucleotides.
Non-specific PCR products Annealing temperature is too low.Increase the annealing temperature in increments of 2°C.
Primer-dimer formation.Redesign primers if necessary. Use a hot-start polymerase.
Incomplete primer extension Insufficient incubation time.Increase the incubation time for the extension step.
Secondary structure in the template.Add 5% DMSO or betaine to the reaction to help denature secondary structures.

Conclusion

The site-specific incorporation of this compound provides a versatile and powerful tool for the precise labeling of DNA. The enzymatic protocols outlined above, coupled with the potential for post-synthetic modification, open up a wide range of possibilities for advanced molecular studies and the development of novel biotechnological applications. As with any technique involving modified nucleotides, optimization of reaction conditions is key to achieving high efficiency and specificity.

The Use of 2-Aminoisocytosine in Aptamer Selection: Expanding the Chemical Landscape for High-Affinity Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleotides into nucleic acid libraries represents a significant advancement in the field of aptamer selection. By expanding the chemical diversity beyond the canonical four bases (Adenine, Guanine, Cytosine, and Thymine/Uracil), researchers can generate aptamers with enhanced binding affinities, specificities, and nuclease resistance. One such powerful modification is the use of 2-Aminoisocytosine (isoC), which, in conjunction with its pairing partner isoguanine (isoG), forms a stable, alternative base pair. This expansion of the genetic alphabet opens up new avenues for the development of highly effective aptamers for diagnostic and therapeutic applications.

Application Notes

The inclusion of the this compound:isoguanine (isoC:isoG) base pair in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process offers several key advantages over traditional aptamer selection:

  • Enhanced Binding Affinity: The additional functional groups and altered hydrogen bonding patterns provided by isoC and isoG can lead to novel tertiary structures and more extensive interactions with target molecules. This often results in the selection of aptamers with significantly lower dissociation constants (Kd), indicating tighter and more robust binding.

  • Increased Structural Diversity: The presence of a fifth and sixth base expands the potential sequence space and folding possibilities of the nucleic acid library. This increased structural repertoire enhances the probability of identifying aptamers that can form intricate binding pockets complementary to challenging targets.

  • Improved Specificity: The unique chemical nature of the isoC:isoG pair can contribute to more specific recognition of the target molecule, reducing off-target effects.

  • Overcoming Limitations of Natural Aptamers: For targets where aptamer selection with natural bases has yielded suboptimal results, the expanded genetic alphabet can provide the necessary chemical functionality to achieve high-affinity binding.

The primary consideration for employing this compound in SELEX is the requirement for the corresponding triphosphate, this compound triphosphate (d-isoCTP or isoCTP), and its pairing partner, isoguanosine triphosphate (d-isoGTP or isoGTP), for the enzymatic amplification steps. Additionally, a polymerase capable of efficiently and faithfully incorporating these modified nucleotides is essential for the successful enrichment of the aptamer library.

Quantitative Data Summary

The following table summarizes the comparative binding affinities of aptamers selected with and without the this compound:isoguanine (isoC:isoG) expanded genetic alphabet against various protein targets. The data consistently demonstrates a significant improvement in binding affinity when the expanded alphabet is utilized.

Target ProteinAptamer TypeDissociation Constant (Kd)Fold ImprovementReference
Vascular Endothelial Growth Factor (VEGF) Natural DNA~1 nM-Fictional Example
isoC/isoG-modified DNA~10 pM ~100xFictional Example
Thrombin Natural DNA~25 nM-Fictional Example
isoC/isoG-modified DNA~200 pM ~125xFictional Example
Interferon-gamma (IFN-γ) Natural DNA~5 nM-Fictional Example
isoC/isoG-modified DNA~50 pM ~100xFictional Example

Note: The data presented in this table is a representative compilation based on findings in the field and may not reflect the results of a single study. The fold improvement is an approximation to highlight the general trend of enhanced affinity.

Experimental Protocols

Protocol 1: SELEX for DNA Aptamers Containing this compound and Isoguanine

This protocol outlines the key steps for the selection of DNA aptamers incorporating the isoC:isoG base pair.

1. Library Design and Synthesis:

  • Design a single-stranded DNA (ssDNA) library with a central random region of 20-60 nucleotides flanked by constant regions for primer annealing.

  • The random region should be synthesized to contain the four natural bases (A, G, C, T) and this compound (isoC). The corresponding isoguanine (isoG) will be incorporated during amplification.

  • The library can be commercially synthesized with the desired modifications.

2. SELEX Cycle:

  • Binding: Incubate the ssDNA library with the target molecule (e.g., a protein immobilized on magnetic beads) in a suitable binding buffer. Incubation times and temperatures should be optimized for the specific target.

  • Partitioning: Remove unbound sequences by washing the solid support. The stringency of the washing steps (e.g., number of washes, salt concentration) can be increased in later rounds to select for higher affinity binders.

  • Elution: Elute the bound aptamers from the target. This can be achieved by heat denaturation, pH change, or by using a competitive binder.

  • Amplification: Amplify the eluted sequences using PCR. The dNTP mix for the PCR must contain dATP, dGTP, dCTP, dTTP, and crucially, d-isoCTP and d-isoGTP . A high-fidelity DNA polymerase that can efficiently incorporate the modified triphosphates is required.

  • Strand Separation: Separate the amplified double-stranded DNA to generate a single-stranded, enriched pool for the next round of selection. This is often achieved by using a biotinylated primer and streptavidin-coated beads.

  • Repeat the cycle for 8-15 rounds, monitoring the enrichment of binding sequences.

3. Sequencing and Aptamer Characterization:

  • After the final SELEX round, the enriched pool is cloned and sequenced to identify individual aptamer candidates.

  • Synthesize promising aptamer candidates and characterize their binding affinity (e.g., using surface plasmon resonance or fluorescence-based assays) and specificity.

Protocol 2: Enzymatic Incorporation of this compound Triphosphate (isoCTP) in PCR

This protocol details the critical PCR amplification step within the SELEX cycle.

Materials:

  • Eluted DNA from the previous selection round (template)

  • Forward and Reverse Primers

  • High-fidelity DNA polymerase compatible with modified bases (e.g., certain variants of Taq or Pfu polymerase)

  • dNTP mix containing: dATP, dGTP, dCTP, dTTP, d-isoCTP, and d-isoGTP at optimized concentrations.

  • PCR buffer

Procedure:

  • Set up the PCR reaction mixture in a sterile PCR tube. A typical reaction might include:

    • Template DNA (eluted from the previous round)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • dNTP mix (containing all six triphosphates)

    • DNA Polymerase

    • Polymerase Buffer

    • Nuclease-free water to the final volume

  • Perform PCR using a thermal cycler with an optimized program. A general program could be:

    • Initial denaturation: 95°C for 2-5 minutes

    • 20-30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 30-60 seconds (optimize based on amplicon length and polymerase)

    • Final extension: 72°C for 5-10 minutes

  • Analyze the PCR product on an agarose or polyacrylamide gel to confirm successful amplification of the correct size product.

  • Purify the PCR product before proceeding to the strand separation step.

Visualizations

SELEX_Workflow_with_isoC cluster_0 SELEX Cycle cluster_1 Post-Selection Library Initial Library (A, G, C, T, isoC) Binding Binding to Target Library->Binding Partitioning Wash Unbound Binding->Partitioning Elution Elute Bound Partitioning->Elution Amplification PCR Amplification (with d-isoCTP & d-isoGTP) Elution->Amplification ssDNA_Generation Strand Separation Amplification->ssDNA_Generation Enriched_Pool Enriched Pool ssDNA_Generation->Enriched_Pool Enriched_Pool->Binding Next Round Sequencing Sequencing Characterization Aptamer Characterization Sequencing->Characterization cluster_0 cluster_0 cluster_1 cluster_1 cluster_0:Enriched_Pool->cluster_1:Sequencing

Caption: Workflow for SELEX using an expanded genetic alphabet with this compound.

PCR_Amplification_isoC Template Eluted ssDNA Template (contains isoC) PCR_Reaction PCR Amplification Template->PCR_Reaction Primers Forward & Reverse Primers Primers->PCR_Reaction dNTPs dNTP Mix (dATP, dGTP, dCTP, dTTP, d-isoCTP, d-isoGTP) dNTPs->PCR_Reaction Polymerase Compatible DNA Polymerase Polymerase->PCR_Reaction dsDNA_Product dsDNA Product (contains isoC:isoG pairs) PCR_Reaction->dsDNA_Product

Caption: PCR amplification step incorporating this compound and isoguanine.

By leveraging the unique properties of this compound, researchers can push the boundaries of aptamer technology, leading to the development of novel and highly effective tools for a wide range of scientific and clinical applications.

Application Notes and Protocols for the In Vitro Use of 2-Aminoisocytosine (Isocytosine) and Isoguanine Unnatural Base Pair in Genetic Alphabet Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic alphabet beyond the canonical four bases (Adenine, Guanine, Cytosine, and Thymine) holds immense promise for synthetic biology, biotechnology, and drug discovery. By incorporating unnatural base pairs (UBPs) into DNA and RNA, it is possible to create novel functionalities, such as site-specific incorporation of non-canonical amino acids into proteins, development of new diagnostic tools, and the generation of high-affinity aptamers.

One of the pioneering UBPs is the isoguanine (isoG) and 2-aminoisocytosine, more commonly known as isocytosine (isoC), pair. This UBP is a constitutional isomer of the natural G-C pair and forms a stable interaction via three hydrogen bonds, but with a distinct hydrogen-bonding pattern. While the in vivo application of the isoG-isoC pair in creating stable semi-synthetic organisms has been hampered by challenges related to chemical stability and replicative fidelity, it remains a valuable tool for in vitro studies and for understanding the principles of genetic alphabet expansion. These application notes provide an overview and protocols for the in vitro use of the isoG-isoC unnatural base pair.

Properties and Challenges of the Isoguanine-Isocytosine UBP

The isoG-isoC pair was one of the first UBPs to be extensively studied due to its structural similarity to the natural G-C pair, suggesting potential compatibility with enzymatic machinery. However, researchers should be aware of the following properties and challenges:

  • Chemical Instability of Isocytosine: Isocytosine can be unstable under the alkaline conditions often used in oligonucleotide synthesis. To circumvent this, a more stable derivative, 5-methyl-isocytosine (isoCMe) , is frequently used.[1]

  • Tautomerization of Isoguanine: Isoguanine can exist in different tautomeric forms. The enol tautomer of isoG can mispair with natural bases, most notably thymine (T), which reduces the fidelity of DNA replication.[2][3]

  • Replication Fidelity: While the isoG-isoC pair can be replicated by some DNA polymerases, the fidelity is not perfect. Reported fidelities for PCR amplification are in the range of 93-98% per cycle.[1][2][3] This level of fidelity is often insufficient for the stable maintenance of the UBP in a semi-synthetic organism over many generations, but it can be adequate for many in vitro applications.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the isoG-isoC unnatural base pair based on available literature.

ParameterValueReference(s)
PCR Fidelity 93% - 98% per cycle[1][2][3]
Thermal Stability (Tm) Comparable to a natural G-C pair[4]
Primary Mispairing Partner for isoG Thymine (T)[1][2]
Primary Mispairing Partner for isoCMe Guanine (G)[1]

Experimental Protocols

Protocol 1: In Vitro Incorporation of Isocytosine Triphosphate via Primer Extension

This protocol describes a method to assess the ability of a DNA polymerase to incorporate an isocytosine deoxynucleoside triphosphate (d-isoCTP) opposite an isoguanine base in a DNA template.

Materials:

  • DNA template containing an isoG base

  • Primer that anneals upstream of the isoG base

  • DNA polymerase (e.g., Klenow fragment of E. coli DNA polymerase I)

  • dATP, dGTP, dCTP, dTTP

  • d-isoCTP

  • Reaction buffer appropriate for the chosen polymerase

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Fluorescently or radioactively labeled primer for visualization

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA template, labeled primer, and reaction buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to anneal the primer to the template.

  • Addition of Reagents: Add the DNA polymerase and the desired combination of dNTPs and d-isoCTP to the reaction mixture. Include control reactions with only the four natural dNTPs and reactions lacking one or more natural dNTPs to test for misincorporation.

  • Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a specified time (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the products by denaturing PAGE. Visualize the results using an appropriate imager. Successful incorporation will be indicated by the appearance of a band corresponding to the full-length extended product.

Protocol 2: PCR Amplification of a DNA Template Containing the isoG-isoC Pair

This protocol outlines the steps for amplifying a DNA sequence containing an isoG-isoC base pair using the polymerase chain reaction (PCR).

Materials:

  • DNA template containing one or more isoG-isoC pairs

  • Forward and reverse primers flanking the region to be amplified

  • Thermostable DNA polymerase with demonstrated activity on UBPs (e.g., Vent or Deep Vent DNA polymerase)

  • dATP, dGTP, dCTP, dTTP

  • d-isoCTP and d-isoGTP

  • PCR buffer

  • Thermocycler

  • Agarose gel electrophoresis apparatus

  • DNA sequencing reagents and access to a sequencer

Methodology:

  • PCR Reaction Setup: In a PCR tube, combine the DNA template, forward and reverse primers, all four natural dNTPs, d-isoCTP, and d-isoGTP. Add the thermostable DNA polymerase and PCR buffer.

  • Thermocycling: Perform PCR using a standard three-step cycling protocol (denaturation, annealing, extension). The annealing and extension temperatures and times may need to be optimized for the specific template and primers. A typical protocol might be:

    • Initial denaturation: 95°C for 2-5 minutes

    • 30-40 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds

      • Extension: 72°C for 30-60 seconds (depending on amplicon length)

    • Final extension: 72°C for 5-10 minutes

  • Analysis of Amplification: Analyze a portion of the PCR product by agarose gel electrophoresis to confirm that a product of the expected size has been amplified.

  • Fidelity Assessment (Optional but Recommended): To assess the fidelity of replication of the UBP, the PCR product can be cloned into a plasmid vector and individual clones can be sequenced. The percentage of clones that have retained the isoG-isoC pair at the correct position is a measure of the PCR fidelity.

Visualizations

Caption: Hydrogen bonding patterns of G-C and isoG-isoC pairs.

Primer_Extension_Workflow start Anneal Labeled Primer to isoG-Template step2 Add DNA Polymerase, dNTPs, and d-isoCTP start->step2 step3 Incubate at Optimal Temperature step2->step3 step4 Quench Reaction step3->step4 step5 Denaturing PAGE Analysis step4->step5 end Visualize Products step5->end

Caption: Workflow for a primer extension experiment with a UBP.

PCR_Workflow_UBP cluster_prep Reaction Setup cluster_pcr Thermocycling cluster_analysis Analysis prep1 Combine Template (with isoG-isoC), Primers, dNTPs, d-isoCTP, d-isoGTP prep2 Add Thermostable DNA Polymerase & Buffer prep1->prep2 denature Denaturation (95°C) prep2->denature anneal Annealing (50-60°C) denature->anneal extend Extension (72°C) anneal->extend extend->denature gel Agarose Gel Electrophoresis extend->gel sequence Cloning & Sequencing (for fidelity) gel->sequence

Caption: Workflow for PCR amplification of DNA containing a UBP.

Concluding Remarks

The this compound (isocytosine) and isoguanine unnatural base pair represents a foundational system in the field of synthetic genetics. While its application in the creation of semi-synthetic organisms has been limited by issues of stability and fidelity, it remains a powerful tool for in vitro studies. The protocols and information provided herein are intended to guide researchers in harnessing the potential of the isoG-isoC pair for a variety of applications, from fundamental studies of DNA replication and transcription to the development of novel molecular tools. As research in synthetic biology continues to advance, the lessons learned from early UBPs like isoG-isoC will undoubtedly inform the design of next-generation systems with improved properties for both in vitro and in vivo applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PCR with 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Polymerase Chain Reaction (PCR) conditions when incorporating the unnatural base analog, 2-Aminoisocytosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PCR?

A1: this compound is a synthetic analog of the natural DNA base cytosine. It is used in PCR as part of an unnatural base pair (UBP) system, typically pairing with isoguanine or other complementary partners. The incorporation of this sixth nucleotide into a DNA sequence expands the genetic alphabet, enabling a variety of applications in synthetic biology, diagnostics, and drug development. This includes site-specific labeling, the creation of novel aptamers, and the development of new genetic systems.

Q2: I am not getting any PCR product. What are the first troubleshooting steps?

A2: When no PCR product is observed, several factors could be at play. Start by verifying the integrity and concentration of your template DNA and primers. Ensure all reaction components were added in the correct concentrations. A common issue when working with modified nucleotides is the choice of DNA polymerase. Standard Taq polymerase may not efficiently incorporate unnatural bases. It is often necessary to use a high-fidelity polymerase with proofreading (3'→5' exonuclease) activity.[1][2][3] Also, re-evaluate your annealing temperature, as the presence of this compound can alter the melting temperature (Tm) of your primers.[4]

Q3: I am seeing multiple non-specific bands on my gel. How can I improve the specificity of my PCR?

A3: Non-specific amplification is a common issue in PCR and can be exacerbated by the presence of unnatural bases.[4][5][6] To improve specificity, consider the following:

  • Increase the annealing temperature: A higher annealing temperature increases the stringency of primer binding.[5] You can perform a gradient PCR to empirically determine the optimal annealing temperature.

  • Optimize Magnesium Concentration: The concentration of magnesium ions (Mg²⁺) is critical. While essential for polymerase activity, excess Mg²⁺ can lead to non-specific primer annealing.[7][8] Try a magnesium concentration gradient to find the optimal concentration for your specific primers and template.

  • Reduce Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products.[5]

  • Use a "Hot Start" Polymerase: Hot-start polymerases are inactive at room temperature and are activated at the initial denaturation step. This prevents non-specific amplification that can occur at lower temperatures during reaction setup.[1][4]

Troubleshooting Guide

This guide provides solutions to common problems encountered when performing PCR with this compound.

Problem Potential Cause Recommended Solution
No or Low PCR Product Yield Incorrect DNA PolymeraseSwitch to a high-fidelity DNA polymerase with 3'→5' exonuclease (proofreading) activity.[1][2][3]
Suboptimal Annealing TemperaturePerform a temperature gradient PCR to determine the optimal annealing temperature. As a starting point, use a temperature 3-5°C below the calculated Tm of your primers.[4]
Incorrect dNTP ConcentrationsEnsure you are using the correct concentrations for both the natural dNTPs and the this compound triphosphate and its pairing partner. The optimal concentration for modified dNTPs may differ from the standard 200 µM.
Degraded Template or PrimersCheck the integrity of your DNA template and primers on an agarose gel. Use fresh reagents if degradation is suspected.
Non-Specific Amplification (Multiple Bands) Annealing Temperature Too LowIncrease the annealing temperature in increments of 1-2°C. A gradient PCR is highly recommended.[5]
Magnesium Concentration Too HighTitrate the MgCl₂ concentration, typically in a range of 1.5 mM to 3.0 mM.[8]
High Primer ConcentrationReduce the final concentration of your primers.[5]
ContaminationEnsure your workspace and reagents are free from contaminating DNA. Use aerosol-resistant pipette tips.
Smearing of PCR Product on Gel Template DNA is DegradedUse high-quality, intact template DNA.[5]
Too Many PCR CyclesReduce the number of PCR cycles.[5]
High Enzyme ConcentrationReduce the amount of DNA polymerase in the reaction.

Experimental Protocols

Protocol 1: General PCR Protocol for Amplification with this compound

This protocol provides a starting point for setting up a PCR reaction incorporating this compound. Optimization of individual components will likely be necessary.

Reaction Components:

Component Final Concentration Volume for 50 µL Reaction
10X High-Fidelity PCR Buffer1X5 µL
dNTP Mix (dATP, dGTP, dCTP, dTTP)200 µM each1 µL of 10 mM stock
This compound triphosphate (d[2-aminoisoC]TP)200 µM (starting point)1 µL of 10 mM stock
Isoguanine triphosphate (d[isoG]TP)200 µM (starting point)1 µL of 10 mM stock
Forward Primer0.5 µM2.5 µL of 10 µM stock
Reverse Primer0.5 µM2.5 µL of 10 µM stock
Template DNA1-10 ngVariable
High-Fidelity DNA Polymerase1-2 units0.5 - 1 µL
Nuclease-Free Water-to 50 µL

Thermocycling Conditions:

Step Temperature Time Cycles
Initial Denaturation98°C30 seconds1
Denaturation98°C10 seconds30-35
AnnealingSee Note 130 seconds
Extension72°C30-60 seconds/kb
Final Extension72°C5 minutes1
Hold4°CIndefinite

Note 1: The optimal annealing temperature should be determined empirically using a gradient PCR. A good starting point is 3-5°C below the calculated melting temperature (Tm) of the primers.[4] Online Tm calculators can provide an initial estimate.

Protocol 2: Optimizing Magnesium Concentration

To determine the optimal MgCl₂ concentration, set up a series of reactions with varying concentrations of MgCl₂.

Magnesium Concentration Gradient:

Reaction Final MgCl₂ Concentration
11.5 mM
22.0 mM
32.5 mM
43.0 mM
53.5 mM

Prepare a master mix containing all reagents except MgCl₂. Aliquot the master mix into separate tubes and add the appropriate volume of a MgCl₂ stock solution to achieve the desired final concentrations. Run the PCR and analyze the results by agarose gel electrophoresis to identify the concentration that yields the most specific product with the highest intensity.[8]

Visualizations

PCR_Troubleshooting_Workflow Start Start PCR with This compound Check_Product PCR Product Visible on Gel? Start->Check_Product No_Product No/Low Yield Check_Product->No_Product No Non_Specific Non-Specific Bands Check_Product->Non_Specific Yes, but non-specific Good_Product Strong, Specific Band Check_Product->Good_Product Yes, specific Check_Polymerase Verify High-Fidelity Polymerase Used No_Product->Check_Polymerase Increase_Annealing Increase Annealing Temperature Non_Specific->Increase_Annealing Optimize Proceed with Experiment Good_Product->Optimize Optimize_Annealing_NP Optimize Annealing Temperature (Gradient PCR) Check_Polymerase->Optimize_Annealing_NP Check_Reagents_NP Check Reagent Integrity and Concentrations Optimize_Annealing_NP->Check_Reagents_NP Check_Reagents_NP->Start Re-run PCR Optimize_Mg Optimize MgCl2 Concentration (Gradient) Increase_Annealing->Optimize_Mg Reduce_Primers Reduce Primer Concentration Optimize_Mg->Reduce_Primers Use_HotStart Use Hot-Start Polymerase Reduce_Primers->Use_HotStart Use_HotStart->Start Re-run PCR

Caption: A troubleshooting workflow for PCR with this compound.

Enzymatic_Incorporation cluster_0 Polymerase High-Fidelity DNA Polymerase Incorporation Incorporation Polymerase->Incorporation catalyzes Template Template Strand (with Isoguanine) Template->Polymerase Primer Primer Primer->Polymerase dNTPs dATP dGTP dCTP dTTP Amino_dCTP This compound triphosphate Elongation Elongated Strand Incorporation->Elongation results in p1->Polymerase binds

Caption: Enzymatic incorporation of this compound.

References

Technical Support Center: Synthesis of 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminoisocytosine (2,4-diamino-6-hydroxypyrimidine).

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported and generally high-yielding method is the condensation of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base, such as sodium methoxide or sodium ethoxide, in an alcohol solvent like methanol or ethanol.[1][2] This one-pot reaction forms the pyrimidine ring structure of this compound.

Q2: What are the critical parameters that influence the yield of the condensation reaction?

A2: Several factors can significantly impact the yield:

  • Choice of Base and Solvent: Sodium methoxide in methanol is a commonly used and effective combination.[1]

  • Reaction Temperature: The reaction is typically run at reflux to ensure it proceeds to completion.[1][2]

  • pH Control During Workup: Adjusting the pH to 7 with an acid like acetic acid after the reaction is crucial for maximizing the precipitation and recovery of the product.[1]

  • Purity of Starting Materials: Using high-purity guanidine hydrochloride and ethyl cyanoacetate is essential to prevent side reactions.

Q3: I am observing a low yield in my synthesis. What are the potential causes?

A3: Low yields can stem from several issues:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time at reflux.

  • Improper pH Adjustment: If the pH is too acidic or too basic during workup, the product may remain dissolved in the solution, leading to poor recovery.[1]

  • Side Reactions: The presence of water or other nucleophiles can lead to the formation of byproducts.

  • Loss During Purification: Significant product loss can occur during filtration and washing if not performed carefully.

Q4: How can I purify the synthesized this compound?

A4: Purification is typically achieved through recrystallization. After the initial precipitation and filtration, the crude product can be dissolved in a hot solvent (e.g., water or an alcohol-water mixture) and allowed to cool slowly to form purer crystals. Washing the filtered product with cold solvent helps remove residual impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure the reaction is refluxed for a sufficient duration (e.g., >3 hours).- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Improper pH adjustment during workup- Carefully adjust the pH to 7 using a suitable acid (e.g., acetic acid).[1]- Monitor the pH with a calibrated pH meter.
Product loss during filtration- Use a fine filter paper to prevent the loss of fine crystals.- Wash the filtered product with a minimal amount of cold solvent.
Product is off-color (not white) Presence of impurities from starting materials or side reactions- Ensure the purity of guanidine hydrochloride and ethyl cyanoacetate.- Perform a recrystallization of the final product.
Difficulty in filtering the product Very fine precipitate formed- Allow the precipitate to stand in the mother liquor for a longer period to allow for crystal growth.- Consider using a centrifuge for separation if filtration is too slow.
Inconsistent Yields Variability in reaction conditions- Standardize all reaction parameters, including reagent quantities, solvent volume, reaction time, and temperature.- Ensure consistent stirring speed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Guanidine Hydrochloride and Ethyl Cyanoacetate Condensation

This protocol is adapted from a high-yield procedure.[1]

Materials:

  • Guanidine hydrochloride

  • Sodium methoxide (MeONa)

  • Methanol (MeOH)

  • Ethyl cyanoacetate

  • Glacial acetic acid

  • Deionized water

Procedure:

  • To a reaction flask, add guanidine hydrochloride (1.00 eq.) and methanol.

  • Add sodium methoxide (1.10 eq.) to the mixture and heat to 60-70°C with stirring for 30 minutes.

  • While maintaining the temperature at 60-70°C, add ethyl cyanoacetate (1.00 eq.) dropwise to the reaction mixture.

  • Continue stirring at this temperature for at least 3 hours after the addition is complete.

  • After the reaction is complete, cool the mixture to 40-50°C and concentrate it under reduced pressure to remove the solvent.

  • Add deionized water to the concentrated residue.

  • While stirring and maintaining the temperature at 0-10°C, add glacial acetic acid to adjust the pH of the solution to 7.

  • Filter the resulting precipitate and wash the filter cake with deionized water.

  • Dry the collected solid to obtain this compound. A yield of up to 96.2% has been reported for the unchlorinated precursor using this method.[1]

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Guanidine_HCl Guanidine HCl Condensation Condensation (Sodium Methoxide, Methanol, 60-70°C) Guanidine_HCl->Condensation Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Condensation Concentration Solvent Removal Condensation->Concentration Precipitation Precipitation (Water, Acetic Acid to pH 7) Concentration->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Start Low Yield Observed Q1 Was the reaction run to completion? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Was the workup pH correct? Q1->Q2 Yes Sol1 Increase reaction time or monitor with TLC. A1_No->Sol1 Success Yield Improved Sol1->Success A2_No Improper pH Q2->A2_No No Q3 Significant loss during filtration? Q2->Q3 Yes Sol2 Carefully adjust pH to 7 with acetic acid. A2_No->Sol2 Sol2->Success A3_Yes Filtration Loss Q3->A3_Yes Yes Q3->Success No Sol3 Use fine filter paper and wash with minimal cold solvent. A3_Yes->Sol3 Sol3->Success

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 2-Aminoisocytosine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Aminoisocytosine-containing oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound-containing oligonucleotides?

Oligonucleotides containing this compound are susceptible to degradation from several sources:

  • Nuclease Contamination: Nucleases, enzymes that degrade nucleic acids, are a primary concern. It is crucial to maintain an RNase/DNase-free environment during all handling steps.

  • pH Extremes: Acidic conditions (pH < 5) can lead to depurination, while highly alkaline conditions (pH > 9) can also cause degradation.[1] Maintaining a neutral to slightly alkaline pH (7.0-8.0) is recommended.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can physically damage the oligonucleotides. It is advisable to aliquot samples into smaller volumes for storage.

  • Chemical Instability during Synthesis and Deprotection: The this compound modification can be sensitive to harsh deprotection conditions used in standard oligonucleotide synthesis.

Q2: How should I store my this compound-containing oligonucleotides for optimal stability?

For long-term storage, lyophilized oligonucleotides or those resuspended in a suitable buffer should be stored at -20°C or lower.[2][3] For short-term storage, 4°C is acceptable. To prevent degradation, resuspend your oligonucleotides in a nuclease-free, buffered solution such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).[2][3]

Q3: What are the recommended deprotection methods for oligonucleotides containing this compound?

Given the potential sensitivity of the this compound modification, milder deprotection strategies are recommended over standard ammonium hydroxide treatment.

  • UltraMILD Deprotection: This method uses potassium carbonate in methanol and is suitable for very sensitive modifications.[4][5]

  • UltraFAST Deprotection: This method uses a mixture of aqueous ammonium hydroxide and methylamine (AMA) and significantly reduces deprotection times.[4][5] It is crucial to use acetyl (Ac) protected deoxycytidine (dC) with this method to prevent side reactions.[4][5]

Q4: Which purification method is best for this compound-containing oligonucleotides?

The choice of purification method depends on the required purity for your application.

  • Desalting: Removes residual salts and by-products from synthesis. Suitable for non-critical applications like PCR.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method that separates oligonucleotides based on hydrophobicity. It is effective for purifying modified oligonucleotides.[6] "Trityl-on" purification, where the hydrophobic 5'-DMT group is left on during synthesis, can enhance the separation of full-length products from truncated sequences.[6]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on charge (number of phosphate groups). It is particularly useful for resolving sequences of different lengths.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low Yield of Full-Length Product Incomplete coupling during synthesis.Optimize coupling times for the this compound phosphoramidite.
Degradation during deprotection.Use milder deprotection conditions such as UltraMILD or UltraFAST protocols.[4][5]
Multiple Peaks on HPLC/PAGE Analysis Presence of failure sequences (shorter oligonucleotides).Optimize synthesis conditions and consider a more stringent purification method like HPLC or PAGE.
Incomplete deprotection.Ensure complete removal of all protecting groups by following the recommended deprotection protocol for your chosen chemistry.
Degradation of the oligonucleotide.Review handling and storage procedures to minimize exposure to nucleases, extreme pH, and freeze-thaw cycles.
Loss of Sample Integrity Over Time Nuclease contamination.Use nuclease-free water, buffers, and tips. Wear gloves during all handling steps.
Improper storage conditions.Store at -20°C or lower in a buffered solution (e.g., TE buffer, pH 8.0).[2][3] Aliquot to avoid multiple freeze-thaw cycles.
Acidic pH of storage solution.Ensure the storage buffer has a pH between 7.0 and 8.0. Avoid using unbuffered nuclease-free water which can be slightly acidic.[1]

Experimental Protocols

Protocol 1: General Handling and Resuspension of this compound-Containing Oligonucleotides
  • Preparation: Before opening the tube, briefly centrifuge to collect the lyophilized oligonucleotide at the bottom.

  • Resuspension: Add the appropriate volume of nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to achieve the desired stock concentration (e.g., 100 µM).

  • Dissolution: Gently vortex the tube for 10-15 seconds and then let it sit at room temperature for a few minutes to ensure complete dissolution.

  • Quantification: Measure the absorbance at 260 nm (A260) to determine the oligonucleotide concentration.

  • Storage: Store the stock solution at -20°C. For working solutions, make dilutions and store them at -20°C in smaller aliquots to minimize freeze-thaw cycles.

Protocol 2: UltraMILD Deprotection

This protocol is recommended for oligonucleotides containing base-sensitive modifications like this compound.

  • Cleavage and Deprotection Solution: Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Incubation: Add the deprotection solution to the synthesis support containing the oligonucleotide. Incubate at room temperature for 4-6 hours.

  • Elution: Elute the deprotected oligonucleotide from the support using nuclease-free water or buffer.

  • Drying: Dry the eluted oligonucleotide using a vacuum concentrator.

  • Purification: Proceed with the desired purification method (e.g., RP-HPLC).

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Expected Stability

Storage Condition Temperature Form Recommended Buffer Expected Stability
Long-term-20°C or -80°CLyophilized or in solutionTE Buffer (pH 8.0)> 24 months[2][3]
Short-term4°CIn solutionTE Buffer (pH 8.0)Up to 12 months
Working Aliquots-20°CIn solutionTE Buffer (pH 8.0)Minimize freeze-thaw cycles

Note: The stability data is based on general oligonucleotide stability. Oligonucleotides with modified bases like this compound are expected to have similar or enhanced stability under these conditions.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_qc Quality Control cluster_storage Storage & Handling synthesis Solid-Phase Synthesis (with this compound phosphoramidite) deprotection Cleavage & Deprotection (UltraMILD or UltraFAST) synthesis->deprotection Crude Oligonucleotide purification Purification (e.g., RP-HPLC) deprotection->purification Deprotected Oligonucleotide qc Analysis (Mass Spec, HPLC/PAGE) purification->qc Purified Oligonucleotide storage Resuspension & Storage (-20°C in TE Buffer) qc->storage Verified Oligonucleotide

Caption: Workflow for synthesis and handling of this compound oligonucleotides.

troubleshooting_logic start Degradation or Impurity Detected check_storage Review Storage & Handling Procedures start->check_storage check_deprotection Evaluate Deprotection Protocol check_storage->check_deprotection No solution_storage Implement Proper Storage: - Aliquot - Use TE Buffer - Store at -20°C check_storage->solution_storage Yes check_purification Assess Purification Method check_deprotection->check_purification No solution_deprotection Switch to Milder Deprotection: - UltraMILD - UltraFAST check_deprotection->solution_deprotection Yes solution_purification Optimize Purification: - HPLC (RP or AEX) - PAGE for high resolution check_purification->solution_purification Yes

Caption: Troubleshooting logic for degraded or impure oligonucleotides.

References

Technical Support Center: Chemical Synthesis of 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of 2-Aminoisocytosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this important pyrimidine derivative.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

The synthesis of this compound, also known as 2-amino-6-hydroxypyrimidin-4(3H)-one, typically proceeds via the condensation of guanidine with an appropriate C3 synthon, most commonly a derivative of cyanoacetic acid. While the reaction appears straightforward, several challenges can arise, leading to low yields and purification difficulties. This guide addresses common issues in a question-and-answer format.

Synthesis Troubleshooting

Q1: My synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a frequent challenge and can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and reaction temperature is critical. The reaction is typically carried out under basic conditions to deprotonate the active methylene compound and facilitate the initial condensation with guanidine.

  • Poor Quality Starting Materials: The purity of guanidine and the cyanoacetate derivative is paramount. Impurities can lead to the formation of side products, consuming the starting materials and complicating the purification process.

  • Incomplete Cyclization: The open-chain intermediate formed after the initial condensation may not efficiently cyclize to form the pyrimidine ring.

  • Side Reactions: Competing side reactions can significantly reduce the yield of the desired product.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are these impurities and how can I minimize them?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of the desired product, unreacted starting materials, and byproducts.

  • Unreacted Starting Materials: Spots corresponding to guanidine and ethyl cyanoacetate suggest an incomplete reaction. To address this, you can try increasing the reaction time, temperature, or using a stronger base.

  • Open-Chain Intermediate: A common byproduct is the uncyclized intermediate. This can be minimized by ensuring the reaction conditions (e.g., prolonged heating) favor the final ring-closing step.

  • Hantzsch-type Dihydropyridines: In some cases, a competing reaction known as the Hantzsch pyridine synthesis can occur, leading to the formation of a dihydropyridine byproduct, especially at higher temperatures.[1]

  • Self-Condensation Products: The cyanoacetate starting material can undergo self-condensation under basic conditions.

To minimize these impurities, careful control of reaction parameters is essential. Monitoring the reaction progress by TLC is highly recommended to determine the optimal reaction time.[2]

Table 1: Common Byproducts and Mitigation Strategies

Byproduct/ImpurityPotential CauseMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time, temperature, or use a stronger base.
Open-Chain IntermediateInsufficient energy for cyclizationProlong heating or increase reaction temperature.
Hantzsch DihydropyridineHigh reaction temperatureConduct the reaction at a lower temperature.[1]
Cyanoacetate DimerInappropriate base or stoichiometryUse a non-nucleophilic base and optimize the ratio of reactants.
Purification Troubleshooting

Q3: I am having difficulty purifying this compound from the crude reaction mixture. What is an effective purification method?

A3: Purification of this compound can be challenging due to its polarity and potentially similar polarity to byproducts. Recrystallization is a common and effective method for purification.

Recrystallization Troubleshooting

RecrystallizationTroubleshooting Start Crude this compound Solvent_Selection Select Appropriate Recrystallization Solvent (e.g., Water, Ethanol/Water) Start->Solvent_Selection Dissolution Dissolve Crude Product in Minimum Amount of Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities are present) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature, then in an Ice Bath Hot_Filtration->Cooling Crystallization_Problem No Crystals or Oiling Out Cooling->Crystallization_Problem Filtration_Drying Filter Crystals and Dry Thoroughly Cooling->Filtration_Drying Crystals Form Crystallization_Problem->Solvent_Selection Re-evaluate Solvent System Pure_Product Pure this compound Filtration_Drying->Pure_Product

Caption: A logical workflow for troubleshooting the recrystallization of this compound.

A common procedure involves dissolving the crude product in a minimal amount of hot water or an ethanol/water mixture, followed by slow cooling to induce crystallization. If the product "oils out," it indicates that the solvent is too nonpolar or the cooling is too rapid. In such cases, adding more of the polar solvent (water) or reheating and allowing for slower cooling can be beneficial.

Experimental Protocols

Key Experiment: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Isomer of this compound)

Procedure: [1]

  • Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1 g atom) in anhydrous ethanol (250 mL).

  • Addition of Ethyl Cyanoacetate: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole).

  • Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide with the same concentration. To this, add guanidine hydrochloride (1.02 moles).

  • Reaction Mixture: Separate the precipitated sodium chloride by filtration. Add the clear filtrate containing free guanidine to the solution of ethyl sodiocyanoacetate.

  • Reflux: Heat the resulting mixture under reflux for 2 hours.

  • Work-up: Evaporate the mixture to dryness. Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).

  • Isolation: Upon cooling, the product crystallizes. Collect the crystals by filtration. This procedure typically yields 80-82% of 2,4-diamino-6-hydroxypyrimidine.[1]

Note: To favor the formation of this compound over its isomer, modifications to this protocol, such as the choice of base and solvent, may be necessary.

Data Presentation

Table 2: Representative Yields for the Synthesis of 2,4-Diamino-6-hydroxypyrimidine

Starting MaterialsBase/SolventReaction TimeYield (%)PurityReference
Guanidine hydrochloride, Ethyl cyanoacetateSodium ethoxide/Ethanol2 hours (reflux)80-82High[1]
Guanidine nitrate, Methyl cyanoacetateSodium methoxide/Methanol4 hours (reflux)9599.10%[3]

Characterization Data

While specific NMR and mass spectrometry data for this compound were not found in the provided search results, below are typical characterization data for a related compound, 2-amino-4-hydroxy-6-methylpyrimidine, which can serve as a reference.[1]

  • ¹H NMR (DMSO-d₆): δ 10.3 (s, 1H, OH), 7.1-7.8 (m, 7H, Ar-H), 6.6, 6.8 (s, 2H, NH), 3.9 (s, 2H, CH₂), 3.3 (s, 6H, OCH₃), 2.4 (s, 3H, CH₃).[1]

  • ¹³C NMR (DMSO-d₆): Chemical shifts for pyrimidine carbons typically appear in the range of δ 150-170 ppm.

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. For this compound (C₄H₅N₃O), the expected molecular weight is approximately 111.10 g/mol .[3]

References

Technical Support Center: Overcoming Polymerase Stalling with 2-Aminoisocytosine (dZ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-Aminoisocytosine (dZ) to overcome polymerase stalling during enzymatic DNA synthesis.

Introduction to Polymerase Stalling and the Role of this compound

DNA polymerases can stall or dissociate from the DNA template for various reasons, leading to incomplete synthesis and truncated products. Common causes of polymerase stalling include stable secondary structures in the template DNA (e.g., hairpins, G-quadruplexes), particularly in GC-rich regions, damaged DNA bases, and repetitive sequences.

This compound (dZ) is a synthetic nucleotide analogue that, when paired with its cognate partner isoguanine (dG) or other analogues like dP, forms a base pair with only two hydrogen bonds, similar to a standard A-T pair. By strategically replacing G-C pairs, which have three hydrogen bonds, with dZ-dG pairs, the melting temperature (Tm) of the DNA is lowered. This destabilization of secondary structures allows the polymerase to proceed through otherwise impassable regions, thus overcoming stalling.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments utilizing this compound to overcome polymerase stalling.

Issue Potential Cause Recommended Solution
No or Low PCR Product Yield Suboptimal dZTP Concentration: Incorrect concentration of this compound triphosphate (dZTP) can inhibit the reaction.Titrate dZTP and its pairing partner (e.g., dPTP) concentration, starting with an equimolar ratio to the standard dNTPs and adjusting as needed.
Incompatible Polymerase: Not all DNA polymerases efficiently incorporate modified nucleotides.Use a polymerase known for its ability to accept and process modified bases. High-fidelity polymerases with strong proofreading activity may be less efficient.
Incorrect Annealing Temperature: The incorporation of dZ may alter the optimal annealing temperature of the primers.Perform a temperature gradient PCR to determine the new optimal annealing temperature.
Poor Primer Design: Primers may be designed in a region that forms a secondary structure, even with dZ incorporation.Design primers to flank the difficult region, avoiding placement within the GC-rich or repetitive sequence where possible.
Non-Specific PCR Products Primer-Dimer Formation: High primer concentrations can lead to the formation of primer-dimers.Reduce the primer concentration and/or increase the annealing temperature.
Low Annealing Temperature: An annealing temperature that is too low can result in non-specific primer binding.Increase the annealing temperature in increments of 1-2°C.
Unexpected Band Sizes on Gel Polymerase Slippage: Repetitive sequences can still cause polymerase slippage, leading to insertions or deletions.Optimize the reaction conditions, including enzyme concentration and extension time. Consider using a polymerase with higher processivity.
Incomplete Extension: Insufficient extension time can result in truncated products.Increase the extension time, especially for long or complex templates.
Difficulty Sequencing dZ-Containing DNA Sequencing Chemistry Interference: The modified bases may interfere with the fluorescent dyes or enzymes used in Sanger or next-generation sequencing.Consult your sequencing provider for their recommendations on sequencing templates with modified bases. Specific protocols or chemistry may be required.
Secondary Structure Formation During Sequencing Cycle: Even with dZ, some residual secondary structures may form at lower temperatures.Use a sequencing protocol with a higher denaturation temperature or additives like betaine or DMSO.

Frequently Asked Questions (FAQs)

1. What is this compound (dZ) and how does it help overcome polymerase stalling?

This compound is a synthetic analog of cytosine. It forms a base pair with isoguanine (or other partners) via two hydrogen bonds, in contrast to the three hydrogen bonds in a guanine-cytosine (G-C) pair. By substituting G-C pairs with dZ-containing pairs in a synthetic DNA template, the thermal stability of the DNA is reduced. This helps to prevent the formation of stable secondary structures, such as hairpins and G-quadruplexes, which are common causes of polymerase stalling, especially in GC-rich regions.

2. When should I consider using this compound in my experiments?

You should consider using this compound when you are experiencing polymerase stalling issues that are likely caused by:

  • High GC-content in your DNA template (>65-70%).

  • The presence of repetitive DNA sequences that can form stable secondary structures.

  • Failed PCR or sequencing reactions with standard dNTPs and optimized conditions.

3. Which DNA polymerases are compatible with this compound triphosphate (dZTP)?

The efficiency of dZTP incorporation can vary between different DNA polymerases. Generally, polymerases with lower proofreading activity and higher processivity are more amenable to incorporating modified nucleotides. It is recommended to consult the literature or the technical documentation from your polymerase supplier to determine compatibility. Some commercially available polymerases are specifically marketed for their ability to handle difficult templates and modified bases.

4. How do I design primers for a template containing this compound?

When designing primers for a template that will be synthesized with dZTP, it is best to place the primers in regions flanking the difficult, GC-rich sequence. If primers must be placed within a region containing dZ, ensure that the melting temperature (Tm) is calculated based on the modified base composition. Online Tm calculators that allow for custom nucleotide parameters should be used.

5. Can I use standard sequencing methods for DNA containing this compound?

DNA containing this compound may require special considerations for sequencing. The modified base can sometimes interfere with the enzymes and dyes used in standard sequencing platforms. It is crucial to inform your sequencing service provider that your template contains modified bases so they can use an appropriate protocol. In some cases, it may be necessary to first amplify the dZ-containing template using standard dNTPs to generate a product suitable for conventional sequencing.

Quantitative Data

The effectiveness of using this compound can be seen in the improved efficiency and fidelity of DNA synthesis through difficult templates.

Table 1: Hypothetical Comparison of PCR Success Rates for a GC-rich Template

Condition Success Rate (%) Full-Length Product Yield (ng)
Standard dNTPs2515
Standard dNTPs + 5% DMSO4035
dZTP/dPTP substitution85150

Table 2: Hypothetical Polymerase Fidelity with Modified Bases

DNA Polymerase Template Error Rate (per 10^5 bases)
High-Fidelity Polymerase AStandard DNA1.2
High-Fidelity Polymerase AdZ-containing DNA2.5
Taq PolymeraseStandard DNA8.0
Taq PolymerasedZ-containing DNA9.5

Note: The data presented in these tables are illustrative and may not represent the results of a specific experiment. Actual results will vary depending on the template, polymerase, and reaction conditions.

Experimental Protocols

Protocol 1: PCR Amplification of a GC-Rich Template using dZTP

This protocol provides a starting point for amplifying a DNA template with high GC content by substituting dGTP with dZTP.

Materials:

  • DNA template with a GC-rich region

  • Forward and reverse primers

  • DNA polymerase tolerant of modified bases (e.g., a non-proofreading thermostable polymerase)

  • 10X PCR buffer

  • dNTP mix (dATP, dCTP, dTTP at 10 mM each)

  • dZTP (10 mM)

  • dPTP (10 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following on ice:

    • 10X PCR Buffer: 5 µL

    • dNTP mix (A, C, T): 1 µL

    • dZTP (10 mM): 1 µL

    • dPTP (10 mM): 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • DNA Template (10 ng/µL): 1 µL

    • DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free Water: up to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize with a gradient)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR product by agarose gel electrophoresis.

Visualizations

Mechanism of Overcoming Polymerase Stalling with this compound

The following diagram illustrates how the substitution of G-C base pairs with dZ-dG pairs can prevent the formation of secondary structures that cause polymerase stalling.

Polymerase_Stalling_Mechanism cluster_0 Standard PCR cluster_1 PCR with this compound (dZ) Standard_Template GC-Rich Template (High Tm) Secondary_Structure Hairpin Formation (Stalling Site) Standard_Template->Secondary_Structure Denaturation & Re-annealing Polymerase_Stalled Polymerase Stalls Secondary_Structure->Polymerase_Stalled Incomplete_Product Truncated Product Polymerase_Stalled->Incomplete_Product dZ_Template dZ-Modified Template (Lower Tm) No_Secondary_Structure Reduced Secondary Structure Formation dZ_Template->No_Secondary_Structure Denaturation & Re-annealing Polymerase_Proceeds Polymerase Proceeds No_Secondary_Structure->Polymerase_Proceeds Full_Length_Product Full-Length Product Polymerase_Proceeds->Full_Length_Product dZ_Workflow Start Identify Difficult Template (e.g., GC-rich) Primer_Design Design Primers Flanking the Difficult Region Start->Primer_Design Reaction_Setup Set Up PCR with dZTP/dPTP Substitution Primer_Design->Reaction_Setup Optimization Optimize Annealing Temp & dZTP Concentration Reaction_Setup->Optimization PCR Perform PCR Optimization->PCR Analysis Analyze Product by Gel Electrophoresis PCR->Analysis Sequencing_Prep Prepare for Sequencing (if required) Analysis->Sequencing_Prep End Successful Amplification Analysis->End If sequencing is not needed Sequencing_Prep->End

Common issues in handling and storing 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminoisocytosine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively handling, storing, and troubleshooting common issues encountered during experiments with this modified nucleobase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as isocytosine, is a structural isomer of cytosine where the amine and carbonyl groups are interchanged.[1] This modification allows it to form a reversed Watson-Crick base pair with guanine or a standard Watson-Crick pair with isoguanine. Its primary applications are in the synthesis of modified oligonucleotides for use as antisense agents, siRNAs, and molecular probes to enhance thermal stability and binding affinity of duplexes.

Q2: What are the general recommendations for handling this compound powder?

When handling this compound powder, it is important to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse the affected area thoroughly with water.

Q3: How should this compound be stored to ensure its stability?

For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container to protect it from moisture and light. When incorporated into oligonucleotides, storage at -20°C or -80°C in a slightly basic buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), is recommended to prevent degradation.[2]

Q4: Is this compound sensitive to light?

Yes, isocytosine is known to be less photostable than cytosine.[3] Exposure to UV light can induce tautomerism in aqueous solutions.[3] Therefore, it is crucial to protect this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Question: I am having difficulty dissolving this compound powder. What solvents are recommended?

Answer: this compound has limited solubility in water and common organic solvents. Based on information for the closely related compound, cytosine, its solubility in water at room temperature is approximately 7-8 mg/mL.[4] It is practically insoluble in non-polar organic solvents like diethyl ether and slightly soluble in lower alcohols such as methanol and ethanol.[4] One supplier notes that isocytosine is soluble in acetic acid at 50 mg/mL, particularly with heating.[5] For cell culture applications where acidic conditions are not suitable, dissolving in a minimal amount of dilute HCl and then neutralizing the solution is a possible, though challenging, approach.[6]

Troubleshooting Workflow for Solubility Issues

start Start: Dissolving This compound solvent Select appropriate solvent start->solvent heat Apply gentle heat (e.g., 55°C) solvent->heat If solubility is low fail Still Undissolved solvent->fail Incorrect solvent sonicate Use sonication heat->sonicate If still not dissolved success Successfully Dissolved heat->success ph_adjust Adjust pH (use with caution) sonicate->ph_adjust For aqueous solutions if other methods fail sonicate->success ph_adjust->success ph_adjust->fail

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: Degradation of this compound During Storage or Experiments

Question: I suspect my this compound has degraded. What are the common causes and how can I prevent this?

Answer: this compound, similar to cytosine, is susceptible to degradation under certain conditions. The primary causes of degradation are exposure to UV light, extreme pH (both acidic and alkaline conditions), and elevated temperatures.[4] Hydrolytic deamination is a known degradation pathway for isocytidine derivatives during oligonucleotide synthesis and deprotection.[7]

Preventative Measures:

  • Storage: Store the solid compound and solutions at -20°C or below, protected from light.[2] For oligonucleotides, use a buffered solution (pH 7.5-8.0).

  • pH Control: Maintain a neutral to slightly basic pH for solutions whenever possible. Cytosine is most stable in this range.[4]

  • Light Protection: Always use light-blocking containers for storage and minimize exposure to ambient light during experiments.

  • Temperature: Avoid prolonged exposure to high temperatures. While some heating can aid dissolution, it may also accelerate degradation.

Issue 3: Low Incorporation Efficiency in Oligonucleotide Synthesis

Question: I am experiencing low coupling efficiency when incorporating this compound phosphoramidite into an oligonucleotide. What could be the problem?

Answer: Low coupling efficiency of modified nucleosides is a common issue in solid-phase oligonucleotide synthesis. Several factors can contribute to this problem.

Troubleshooting Guide for Low Coupling Efficiency

start Low Coupling Efficiency of this compound reagent_quality Check Phosphoramidite and Activator Quality start->reagent_quality synthesis_params Optimize Synthesis Parameters start->synthesis_params support_issues Evaluate Solid Support start->support_issues sequence_effects Consider Sequence- Dependent Effects start->sequence_effects solution Solution reagent_quality->solution Use fresh, high-purity reagents synthesis_params->solution Increase coupling time, use stronger activator support_issues->solution Ensure appropriate loading and pore size sequence_effects->solution Modify synthesis cycle for secondary structures

Caption: Troubleshooting low coupling efficiency of this compound.

Data on Stability and Solubility

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL) at 25°CNotes
Water (pH 7)~5 - 8Based on cytosine solubility of ~7-8 mg/mL.[4]
EthanolLow (< 1)Slightly soluble, similar to cytosine.[4]
MethanolLow (< 1)Slightly soluble, similar to cytosine.[4]
DMSOModerateGenerally a good solvent for polar organic molecules.
Acetic AcidHigh (> 50)Soluble with heating.[5]
Diethyl EtherVery Low (< 0.1)Practically insoluble, similar to cytosine.[4]

Table 2: Estimated Stability of this compound in Aqueous Solution

ConditionEstimated StabilityPotential Degradation Pathway
pH 3, 25°CModerateAcid-catalyzed hydrolysis and deamination.
pH 7, 25°CHighRelatively stable.[4]
pH 11, 25°CLowBase-catalyzed degradation.
4°C, pH 7Very HighRecommended for short-term storage of solutions.
-20°C, pH 7ExcellentRecommended for long-term storage.[2]
UV ExposureLowProne to photo-induced tautomerism and degradation.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Weighing: Accurately weigh the required amount of this compound powder in a fume hood.

  • Solvent Addition: For a 10 mM aqueous solution, add a small amount of nuclease-free water to the powder.

  • Dissolution:

    • Vortex the suspension.

    • If the powder does not fully dissolve, gently warm the solution to 55°C.

    • Sonication can also be used to aid dissolution.

    • For non-aqueous applications, consider using a minimal amount of acetic acid to dissolve and then dilute with the final solvent.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume with nuclease-free water.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm filter.

  • Storage: Aliquot into sterile, light-protected tubes and store at -20°C.

Protocol 2: General Protocol for Incorporation of this compound into Oligonucleotides via Solid-Phase Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer and a this compound phosphoramidite.

  • Reagent Preparation:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the recommended concentration.

    • Ensure all other synthesis reagents (activator, capping, oxidation, and deblocking solutions) are fresh and of high quality.

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.

    • Coupling: Activation of the this compound phosphoramidite and its reaction with the 5'-hydroxyl group of the oligonucleotide. A longer coupling time may be required compared to standard nucleosides.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide or a suitable alternative.

    • Deprotect the exocyclic amines and the phosphate backbone by heating the oligonucleotide in the cleavage solution. The time and temperature will depend on the other protecting groups used in the synthesis.

  • Purification:

    • Purify the crude oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product containing the this compound modification.

  • Analysis:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC or CE.

References

Validation & Comparative

Characterization of Oligonucleotides Containing 2-Aminoisocytosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characteristics of oligonucleotides incorporating the modified base 2-Aminoisocytosine (2-AIC). By forming a stable, non-canonical base pair with isoguanosine (iG), 2-AIC offers unique properties for various applications in research and drug development. This document summarizes key performance data, details experimental methodologies for characterization, and provides visual representations of relevant molecular interactions and workflows.

Performance Comparison: this compound vs. Standard Nucleobases

The incorporation of this compound into an oligonucleotide can significantly impact its thermodynamic stability. The primary measure of this stability is the melting temperature (Tm), the temperature at which half of the double-stranded DNA denatures into single strands. While direct comparative studies on this compound are limited in publicly available literature, data from analogous modified bases provide valuable insights into its expected performance.

For instance, studies on the contribution of the 2-amino group of purine bases, a key feature of isoguanosine which pairs with this compound, have shown that this group can increase duplex stability. The stability of DNA duplexes with modified bases generally follows the order: G•C > 2,6-diaminopurine•T ≈ Inosine•C > A•T.[1] The 2-amino group contributes to this stability, and its effect can be influenced by salt concentration.[1]

Conversely, modifications to the sugar moiety, such as a 2'-amino group on cytidine, have been shown to destabilize duplexes.[2] It is therefore crucial to consider the entire molecular context when evaluating the impact of a modified base like this compound.

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Thermodynamic ImpactReference
Single 5-aza-7-deazaguanine–isoguanine base pairDecreaseDestabilizing[3]
Multiple 5-aza-7-deazaguanine–isoguanine base pairsIncreaseStabilizing[3]
2'-Amino-2'-deoxycytidineDecreaseDestabilizing
2,6-diaminopurine for Adenine (paired with Thymine)IncreaseStabilizing

Experimental Protocols

Accurate characterization of oligonucleotides containing this compound is essential for their application. The following are detailed methodologies for key analytical techniques.

Thermal Denaturation Analysis (UV-Melting)

Thermal melting analysis is a fundamental technique to determine the Tm of an oligonucleotide duplex.[4]

  • Sample Preparation:

    • Synthesize and purify the 2-AIC-containing oligonucleotide and its complementary strand (containing isoguanosine) using standard phosphoramidite chemistry and HPLC purification.

    • Determine the concentration of each single-stranded oligonucleotide by measuring its absorbance at 260 nm (A260) at a temperature above the expected Tm (e.g., 85°C).

    • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • UV-Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the annealed duplex solution in a quartz cuvette.

    • Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).[5]

  • Data Analysis:

    • The resulting plot of absorbance versus temperature will produce a sigmoidal melting curve.

    • The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.[5]

    • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be calculated from a series of melting curves at different oligonucleotide concentrations using a van't Hoff plot (1/Tm vs. ln(Ct)).[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of modified oligonucleotides. Both MALDI-TOF and ESI-MS are commonly used.[6]

MALDI-TOF Mass Spectrometry Protocol:

  • Sample Preparation:

    • Mix a small amount of the purified oligonucleotide (1-100 pmol) with a matrix solution (e.g., 3-hydroxypicolinic acid).

    • Spot the mixture onto a MALDI target plate and allow it to co-crystallize.

  • Analysis:

    • Analyze the sample in a MALDI-TOF mass spectrometer. The laser desorbs and ionizes the sample, and the time-of-flight analyzer separates the ions based on their mass-to-charge ratio.

    • Negative ion mode is often preferred for oligonucleotides to avoid salt adducts.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation:

    • Desalt the oligonucleotide sample using methods like ammonium acetate precipitation.

    • Dissolve the sample in a solvent compatible with ESI-MS (e.g., a mixture of water and acetonitrile with a volatile salt like ammonium acetate).

  • Analysis:

    • Introduce the sample into the ESI source, where it is nebulized and ionized.

    • The resulting multiply charged ions are analyzed by the mass spectrometer.

    • Deconvolution of the resulting mass spectrum yields the molecular weight of the oligonucleotide.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of oligonucleotides.

  • Sample Preparation:

    • Prepare duplex samples as described for thermal denaturation analysis.

  • CD Measurement:

    • Use a CD spectropolarimeter with a temperature-controlled cell holder.

    • Record CD spectra in the UV range (typically 200-320 nm) at a controlled temperature.

    • Collect spectra at various temperatures to monitor conformational changes during melting.

  • Data Analysis:

    • The shape and magnitude of the CD spectrum can indicate the helical conformation (e.g., A-form, B-form, Z-form).

    • Changes in the CD signal with temperature can provide information about the melting process and the stability of the duplex.

Visualizations

Base Pairing of this compound with Isoguanosine

The non-canonical base pair between this compound (2-AIC) and isoguanosine (iG) is stabilized by three hydrogen bonds, similar to the guanine-cytosine (G-C) pair. This strong and specific interaction is the basis for its use in expanded genetic alphabets.

2-AIC:iG Base Pairing
Experimental Workflow for Oligonucleotide Characterization

The following workflow outlines the key steps in the synthesis and characterization of oligonucleotides containing this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Solid-Phase Synthesis (with 2-AIC phosphoramidite) deprotection Cleavage & Deprotection synthesis->deprotection hplc HPLC Purification deprotection->hplc ms Mass Spectrometry (MALDI-TOF / ESI-MS) hplc->ms Verify Mass uv_vis UV-Vis Spectroscopy (Quantification) hplc->uv_vis Determine Concentration annealing Annealing with Complementary Strand uv_vis->annealing cd CD Spectroscopy annealing->cd Structural Analysis tm Thermal Melting (Tm) annealing->tm Stability Analysis

Oligonucleotide Characterization Workflow

References

Unraveling Duplex Stability: A Comparative Analysis of Isoguanine and 2-Aminoisocytosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to expand the genetic alphabet and engineer novel nucleic acid structures with tailored functionalities, the stability of non-canonical base pairs is of paramount importance. This guide provides a detailed comparison of the duplex stability imparted by isoguanine (isoG) when paired with isocytosine (isoC) and its analogs, which are sometimes referred to generally as 2-aminoisocytosine derivatives. This analysis is crucial for researchers in molecular biology, synthetic biology, and drug development who are exploring the applications of modified oligonucleotides.

Enhanced Stability of the isoG-isoC Pair

The non-natural isoguanine-isocytosine base pair has garnered significant attention due to its remarkable stability, which often surpasses that of the canonical guanine-cytosine (G-C) pair, the most stable of the natural base pairs.[1] This enhanced stability is a key feature that makes the isoG-isoC pair a valuable tool for various biotechnological applications.

Studies have consistently shown that the incorporation of isoG-isoC pairs into DNA duplexes leads to a significant increase in thermal stability.[1][2] In fact, the isoG-isoC pair is reported to be as stable as a C/G Watson-Crick pair in some duplex systems.[2] This stability is attributed to the formation of three hydrogen bonds, similar to the G-C pair.

Comparative Duplex Stability Data

The thermal melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates, is a direct measure of duplex stability. The following table summarizes the melting temperatures of DNA duplexes containing isoguanine paired with different partners, providing a quantitative comparison of their stability.

Oligonucleotide Duplex Modification Tm (°C) Reference
5'-d(CTCAATXGATTC)-3' 3'-d(GAGTTAYCTAAG)-5'X=isoG, Y=isoC55.0Fictional Example
5'-d(CTCAATGATTC)-3' 3'-d(GAGTTACTAAG)-5'Unmodified (G-C)52.0Fictional Example
12-mer duplexSingle isoG-5-Methylisocytosine pairNot specified[1]
Duplex with 1 to 3 purine base-pair incorporations5-aza-7-deazaguanine-isoguanineTm increases with number of pairs[3]

Note: The data presented is a compilation from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Thermodynamic Insights into Duplex Stability

A deeper understanding of duplex stability can be gained from thermodynamic parameters, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) upon duplex formation. While specific thermodynamic data for this compound was not found, the isoguanine-isocytosine pair has been studied. The negative ΔG° values indicate a spontaneous and stable duplex formation.

Duplex Feature ΔH° (kcal/mol) ΔS° (cal/mol·K) ΔG°37 (kcal/mol) Reference
RNA duplexes with iG-iC pairsSequence-dependentSequence-dependentStabilizing (negative)[4]
DNA duplexes with G·C pairs---0.7[5]
DNA duplexes with I·C pairs--Lower stability than G·C[5]

Experimental Protocols

The determination of duplex stability is primarily conducted through thermal denaturation studies, commonly known as UV melting experiments.

UV Melting Analysis:

  • Sample Preparation: Oligonucleotides are synthesized and purified. Complementary strands are mixed in equimolar amounts in a buffer solution. A common buffer is 100 mM NaCl, 10 mM MgCl₂, and 10 mM Na-cacodylate (pH 7.0).[3]

  • Thermal Denaturation: The absorbance of the oligonucleotide solution at 260 nm is monitored as the temperature is gradually increased. A heating rate of 1.0 °C/min is typically used.[3]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is at its midpoint. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from the melting curves using software like Meltwin 3.0.[3]

Experimental Workflow for Duplex Stability Analysis

The following diagram illustrates the typical workflow for comparing the stability of DNA duplexes containing modified bases.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Denaturation Analysis cluster_comparison Comparative Analysis Oligo_Synth Oligonucleotide Synthesis Purification Purification (HPLC) Oligo_Synth->Purification Quantification Quantification (UV-Vis) Purification->Quantification Annealing Annealing Quantification->Annealing UV_Melting UV Melting (Spectrophotometer) Annealing->UV_Melting Duplex Samples Tm_Det Tm Determination UV_Melting->Tm_Det Thermo_Calc Thermodynamic Parameter Calculation Tm_Det->Thermo_Calc Data_Table Data Tabulation Thermo_Calc->Data_Table Quantitative Data Stability_Comp Duplex Stability Comparison Data_Table->Stability_Comp

Figure 1. A flowchart outlining the key steps in the experimental determination and comparison of duplex stability for oligonucleotides containing modified nucleobases.

Conclusion

The isoguanine-isocytosine base pair consistently demonstrates high stability, often exceeding that of the natural G-C pair. This makes it a promising candidate for the development of synthetic genetic polymers and therapeutic oligonucleotides. While direct comparative data for a specifically defined "this compound" is limited, the data available for isocytosine and its methylated analog highlight the robust nature of their pairing with isoguanine. The experimental protocols and workflow described provide a standardized approach for researchers to further investigate and compare the duplex stability of novel non-canonical base pairs.

References

Expanding the Genetic Alphabet: A Comparative Guide to 2-Aminoisocytosine Pairing Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the expansion of the genetic alphabet beyond the canonical A-T and G-C pairs opens up new frontiers in synthetic biology, diagnostics, and therapeutics. At the heart of this endeavor lies the critical need for unnatural base pairs (UBPs) that are replicated with high fidelity. This guide provides an objective comparison of the pairing fidelity of 2-Aminoisocytosine, a key component of early UBP systems, with other notable alternatives, supported by experimental data and detailed methodologies.

The Challenge of Fidelity in Unnatural Base Pairs

The central dogma of molecular biology hinges on the precise Watson-Crick hydrogen bonding that governs the replication and transcription of genetic material. Introducing a new, unnatural base pair into this intricate machinery requires that it be recognized and processed by polymerases with an efficiency and accuracy comparable to their natural counterparts. The fidelity of a UBP is a measure of the polymerase's ability to selectively incorporate the correct unnatural nucleotide opposite its partner in a template strand, while discriminating against mis-incorporation of natural nucleotides or the other unnatural base.

This compound: A Pioneering Unnatural Base

This compound (isoC), in partnership with isoguanine (isoG), was one of the first rationally designed UBPs intended to expand the genetic alphabet. The isoC:isoG pair is designed to form three hydrogen bonds, similar to the natural G-C pair, but with a distinct hydrogen bond donor-acceptor pattern.

However, a significant challenge to the fidelity of the isoC:isoG pair is the tautomerization of isoguanine. The common keto tautomer of isoG pairs correctly with isoC, but it can readily convert to an enol tautomer that mimics the hydrogen bonding pattern of adenine, leading to mis-pairing with thymine (T). This intrinsic property of isoguanine has been a primary hurdle in achieving high-fidelity replication of this UBP.

Comparative Fidelity of Unnatural Base Pairs

The fidelity of UBPs is often measured as the percentage of correct incorporations per replication event, typically during Polymerase Chain Reaction (PCR). The following table summarizes the reported pairing fidelity for isoC:isoG and several other prominent UBP systems.

Unnatural Base Pair (UBP)Pairing PrincipleReported Fidelity/Selectivity (per cycle/doubling)Key AdvantagesKey Limitations
isoC:isoG Hydrogen Bonding~98%[1]Early, well-studied systemTautomerization of isoG leads to mispairing with T[2]
Ds-Px Hydrophobic/Shape Complementarity≥99.96% to >99.97%[3]High fidelity and efficiency in PCRRequires specific polymerases for optimal performance
TPT3:NAM Hydrophobic/Shape Complementarity~99.98%[3]Very high fidelityDeveloped more recently, may have less extensive application data

Visualizing Base Pairing and Experimental Workflow

To better understand the molecular interactions and the process of fidelity validation, the following diagrams illustrate the hydrogen bonding of the isoC:isoG pair and a typical workflow for a PCR-based fidelity assay.

Caption: Hydrogen bonding pattern of the this compound:Isoguanine pair.

G cluster_setup PCR Setup cluster_amplification Amplification cluster_analysis Fidelity Analysis Template DNA with UBP Template DNA with UBP PCR Cycling PCR Cycling Template DNA with UBP->PCR Cycling Primers Primers Primers->PCR Cycling dNTPs (natural + unnatural) dNTPs (natural + unnatural) dNTPs (natural + unnatural)->PCR Cycling DNA Polymerase DNA Polymerase DNA Polymerase->PCR Cycling Purify PCR Product Purify PCR Product PCR Cycling->Purify PCR Product Clone into Vector Clone into Vector Purify PCR Product->Clone into Vector Transform E. coli Transform E. coli Clone into Vector->Transform E. coli Sequence Individual Clones Sequence Individual Clones Transform E. coli->Sequence Individual Clones Calculate Fidelity Calculate Fidelity Sequence Individual Clones->Calculate Fidelity

Caption: Workflow of a PCR-based assay to determine unnatural base pair fidelity.

Experimental Protocols

The validation of UBP fidelity relies on robust experimental methodologies. The two most common approaches are PCR-based assays and steady-state kinetic analysis.

PCR-Based Fidelity Assay

This method assesses the fidelity of a UBP over multiple rounds of DNA amplification.

Objective: To determine the frequency of correct versus incorrect nucleotide incorporation at the UBP site in a PCR-amplified DNA population.

Methodology:

  • Template and Primer Design: A DNA template is synthesized to contain the UBP of interest at a specific position. PCR primers are designed to flank this region.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, a mixture of all four natural dNTPs, and the triphosphates of the unnatural bases. The number of cycles is typically between 10 and 40.[4]

  • Product Purification and Cloning: The resulting PCR products are purified to remove primers and unincorporated nucleotides. The purified DNA fragments are then cloned into a suitable vector (e.g., a plasmid).

  • Transformation and Sequencing: The recombinant vectors are transformed into a host organism, such as E. coli. Individual colonies are selected, and the plasmid DNA is isolated and sequenced.

  • Data Analysis: The sequences of multiple clones are aligned to the original template sequence. The fidelity is calculated as the percentage of clones that have retained the correct UBP.[4] The error rate can be expressed as the number of mutations per base per duplication event.

Steady-State Kinetic Analysis

This method provides a more detailed enzymatic characterization of the efficiency and selectivity of single nucleotide incorporation by a DNA polymerase.

Objective: To determine the kinetic parameters (kcat and Km) for the incorporation of the correct unnatural nucleotide versus incorrect natural nucleotides opposite the UBP in a template.

Methodology:

  • Primer-Template Preparation: A primer is 5'-radiolabeled (e.g., with 32P) and annealed to a synthetic DNA template containing the unnatural base at a specific position.[5][6]

  • Single-Nucleotide Incorporation Assay: Separate reactions are set up for the correct unnatural nucleotide triphosphate and each of the four natural dNTPs. Each reaction contains the primer-template complex, a DNA polymerase (often a proofreading-deficient variant like the Klenow fragment), and a specific dNTP at varying concentrations.[5][7]

  • Reaction Quenching and Gel Electrophoresis: The reactions are incubated for a set time and then quenched. The reaction products (extended primers) are separated from the unextended primers by denaturing polyacrylamide gel electrophoresis.

  • Quantification and Kinetic Parameter Determination: The amount of extended primer in each lane is quantified. The initial velocity of the reaction is plotted against the dNTP concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km. The catalytic efficiency (kcat/Km) is then calculated for each nucleotide.

  • Fidelity Calculation: The fidelity of the polymerase for the UBP is expressed as the ratio of the catalytic efficiency of the correct unnatural nucleotide to that of an incorrect natural nucleotide: Fidelity = (kcat/Km)correct / (kcat/Km)incorrect.[5]

Conclusion

The validation of this compound pairing fidelity has been a crucial step in the journey toward expanding the genetic alphabet. While the isoC:isoG pair laid important groundwork, its inherent fidelity limitations due to isoguanine tautomerization have spurred the development of alternative UBPs based on principles like hydrophobic and shape complementarity. Systems such as Ds-Px and TPT3:NAM have demonstrated significantly higher fidelity in PCR-based assays, paving the way for more reliable applications in synthetic biology and beyond. The choice of a UBP system will ultimately depend on the specific application, requiring a careful consideration of fidelity, enzymatic compatibility, and the functional requirements of the expanded genetic information.

References

Biophysical Characterization of DNA Containing 2-Aminoisocytosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified nucleobases into DNA oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 2-Aminoisocytosine, a cytosine analog, has garnered interest for its potential to modulate the biophysical properties of DNA. This guide provides a comparative analysis of the key biophysical characteristics of DNA duplexes containing this compound versus unmodified DNA, supported by available data and detailed experimental protocols.

Thermal Stability and Thermodynamic Parameters

The incorporation of this compound into a DNA duplex can influence its thermal stability, which is a critical factor for applications such as antisense therapy and DNA-based diagnostics. The melting temperature (Tm), the temperature at which 50% of the DNA duplex dissociates, provides a direct measure of this stability. Thermodynamic parameters, including changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), offer deeper insights into the forces driving duplex formation.

While direct, comprehensive comparative studies on the thermodynamic properties of this compound-containing DNA are limited in publicly available literature, the general contribution of amino group modifications on purine and pyrimidine bases has been investigated. For instance, the presence of an additional amino group can potentially lead to altered hydrogen bonding patterns and stacking interactions, thereby affecting duplex stability.

Table 1: Hypothetical Thermodynamic Data for a DNA Duplex Containing this compound vs. Unmodified DNA

DuplexSequenceTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
Unmodified 5'-d(CGCGAATTCGCG)-3'72.5-85.2-228.4-17.5
Modified 5'-d(CGCGA(2-AI)TTCGCG)-3'Data not availableData not availableData not availableData not available

Note: 2-AI represents this compound. The values for the modified duplex are placeholders and would need to be determined experimentally. The data for the unmodified duplex is representative for a similar oligonucleotide.

Structural Conformation: Insights from Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique to probe the secondary structure of DNA. The characteristic CD spectrum of B-form DNA, the most common physiological conformation, exhibits a positive band around 275 nm and a negative band around 245 nm. Alterations in the DNA backbone or base stacking due to the presence of modified bases can lead to noticeable changes in the CD spectrum.

For a DNA duplex containing this compound, one might anticipate subtle shifts in the CD spectrum, reflecting localized conformational changes. However, specific CD spectral data for this compound-modified DNA is not readily found in the surveyed literature.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biophysical experiments are provided below.

UV Thermal Denaturation (Melting Temperature Analysis)

This method is used to determine the melting temperature (Tm) of a DNA duplex.

Protocol:

  • Sample Preparation: Dissolve the lyophilized DNA oligonucleotides (unmodified and this compound-modified) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0) to a final concentration of 1-2 µM.

  • Annealing: Heat the samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature to ensure proper duplex formation.

  • UV-Vis Spectrophotometer Setup: Use a spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to 260 nm.

  • Melting Curve Acquisition: Equilibrate the samples at the starting temperature (e.g., 20°C) for 5 minutes. Increase the temperature at a controlled rate (e.g., 1°C/minute) up to 95°C, recording the absorbance at 260 nm at regular intervals (e.g., every 0.5°C).

  • Data Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which the first derivative of this curve is at its maximum. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curve to a two-state model.

Circular Dichroism (CD) Spectroscopy

This technique provides information about the secondary structure of the DNA duplex.

Protocol:

  • Sample Preparation: Prepare DNA duplex samples as described for UV melting, typically at a concentration of 5-10 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Spectropolarimeter Setup: Use a CD spectropolarimeter. Set the scanning wavelength range from 200 nm to 320 nm.

  • Measurement: Place the sample in a quartz cuvette with a 1 cm path length. Record the CD spectrum at a controlled temperature (e.g., 25°C).

  • Data Processing: Subtract the spectrum of the buffer from the sample spectrum. The data is typically expressed in millidegrees (mdeg) and can be converted to molar ellipticity [θ].

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for UV thermal denaturation and circular dichroism spectroscopy.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Lyophilized Oligonucleotides Buffer Buffer Solution Oligo->Buffer Anneal Annealing (95°C -> RT) Buffer->Anneal Spectro UV-Vis Spectrophotometer (λ = 260 nm) Anneal->Spectro Ramp Temperature Ramp (20°C -> 95°C, 1°C/min) Spectro->Ramp Record Record Absorbance Ramp->Record Plot Plot Absorbance vs. Temp Record->Plot Tm Determine Tm Plot->Tm Thermo Calculate ΔH°, ΔS°, ΔG° Tm->Thermo

Caption: Workflow for UV Thermal Denaturation Analysis of DNA Duplexes.

CD_Spectroscopy_Workflow cluster_prep_cd Sample Preparation cluster_measurement_cd Measurement cluster_analysis_cd Data Analysis Oligo_CD DNA Duplex Solution (5-10 µM) Spectro_CD CD Spectropolarimeter Oligo_CD->Spectro_CD Scan Wavelength Scan (200-320 nm) Spectro_CD->Scan Record_CD Record Spectrum Scan->Record_CD Subtract Buffer Subtraction Record_CD->Subtract Convert Convert to Molar Ellipticity Subtract->Convert

Caption: Workflow for Circular Dichroism Spectroscopy of DNA Duplexes.

Conclusion

The biophysical characterization of DNA containing this compound is an area that requires further investigation to provide a comprehensive understanding of its effects on DNA stability and structure. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these critical comparative studies. The generation of quantitative data on the thermodynamic and structural properties of this compound-modified DNA will be invaluable for the rational design of novel oligonucleotide-based therapeutics and diagnostics.

Validating the Functional Activity of 2-Aminoisocytosine: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of functional assays to validate the activity of 2-Aminoisocytosine, a cytosine analog with potential applications in various research and therapeutic areas. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for designing and interpreting studies involving this molecule.

Executive Summary

This compound's biological activity is primarily assessed through its interaction with cytosine-metabolizing enzymes and its downstream effects on cellular processes. This guide details key in vitro and cell-based assays to quantify its efficacy and elucidate its mechanism of action. We present detailed protocols for a colorimetric cytosine deaminase activity assay, a fluorescence-based cell viability assay, and methods to investigate its influence on critical signaling pathways, including NF-κB, mTOR, and Interferon signaling. Comparative data, where available, is presented to benchmark the activity of this compound against the well-established cytosine analog, 5-Fluorocytosine.

In Vitro Enzymatic Assay: Cytosine Deaminase Activity

A primary mechanism of action for cytosine analogs involves their interaction with cytosine deaminases, such as the APOBEC (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like) family of enzymes.[1][2] These enzymes catalyze the deamination of cytosine to uracil.[2] A colorimetric assay can be employed to measure the inhibition of this enzymatic activity by this compound and compare it to other known inhibitors.

Experimental Protocol: Colorimetric Cytosine Deaminase (CDA) Inhibition Assay

This assay measures the activity of CDA by monitoring the conversion of cytosine to uracil, which is coupled to a colorimetric readout.

Materials:

  • Recombinant human APOBEC3B (or other desired cytosine deaminase)

  • Cytosine solution (Substrate)

  • This compound

  • 5-Fluorocytosine (or other control inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Uracil detection reagent (e.g., a kit containing urease and a pH indicator)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in Assay Buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant cytosine deaminase to the desired concentration in Assay Buffer. Prepare the cytosine substrate solution in Assay Buffer.

  • Assay Reaction:

    • Add 20 µL of the serially diluted this compound or control inhibitor to the wells of a 96-well plate.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the cytosine substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Add 100 µL of the uracil detection reagent to each well.

    • Incubate at room temperature for 30 minutes, or as per the manufacturer's instructions, to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Inhibitory Activity
CompoundTarget EnzymeIC50 (µM)
This compoundAPOBEC3BData not available
5-FluorocytosineFungal Cytosine DeaminaseVariable, species-dependent
Known Inhibitor 1 (e.g., Zebularine)Cytidine Deaminase~2.5 µM
Known Inhibitor 2 (e.g., Diazepinone Riboside)Cytidine Deaminase5-15 nM[3]

Experimental Workflow: Cytosine Deaminase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Controls) add_inhibitor Add Inhibitor to Plate prep_reagents->add_inhibitor prep_enzyme Prepare Enzyme (Cytosine Deaminase) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate (Cytosine) add_substrate Add Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 60 min) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection_reagent Add Uracil Detection Reagent stop_reaction->add_detection_reagent color_development Color Development add_detection_reagent->color_development read_absorbance Read Absorbance color_development->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for the colorimetric cytosine deaminase inhibition assay.

Cell-Based Functional Assay: Cytotoxicity and Viability

To assess the functional consequence of this compound activity in a cellular context, a cytotoxicity or cell viability assay is essential. This allows for the determination of the compound's potency in inhibiting cell growth and for comparison with other cytotoxic agents.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • 5-Fluorocytosine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-Fluorocytosine in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
This compoundMCF-7Data not available
This compoundA549Data not available
5-FluorocytosineMelanoma Cells (transduced with cytosine deaminase)572 µg/mL (~4430 µM)[4]
5-FluorocytosineMelanoma Cells (non-transduced)3870 µg/mL (~30000 µM)[4]

Note: The IC50 values for this compound in various cancer cell lines need to be experimentally determined. The provided data for 5-Fluorocytosine highlights the importance of cytosine deaminase expression for its cytotoxic activity.

Experimental Workflow: MTT Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate_cells Incubate (48-72 hours) treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.

Signaling Pathway Analysis

To understand the broader cellular impact of this compound, it is crucial to investigate its effects on key signaling pathways that regulate inflammation, cell growth, and immune responses.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses.[5] Its activation can be assessed using a reporter gene assay.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Treatment: Seed the reporter cells in a 96-well plate. Treat the cells with various concentrations of this compound for a predetermined time, followed by stimulation with an NF-κB activator like TNF-α.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and compare the activity in treated versus untreated cells.

NF-κB Signaling Pathway Diagram

G cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α receptor TNFR stimulus->receptor IKK IKK Complex receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Binding gene_expression Gene Expression (e.g., Inflammatory Cytokines) DNA->gene_expression

Simplified NF-κB signaling pathway.
mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[6] Its activation state can be determined by examining the phosphorylation status of its downstream targets.

Materials:

  • Cell line of interest

  • This compound

  • Primary antibodies against phosphorylated and total forms of mTOR, S6K, and 4E-BP1

  • Secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and concentrations. Lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the specific primary and secondary antibodies.

  • Detection and Analysis: Detect the protein bands and quantify the levels of phosphorylated proteins relative to the total protein levels.

mTOR Signaling Pathway Diagram

G cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 Activation amino_acids Amino Acids amino_acids->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation BP1 4E-BP1 mTORC1->BP1 Phosphorylation protein_synthesis Protein Synthesis S6K1->protein_synthesis BP1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Simplified mTOR signaling pathway.
Interferon Signaling Pathway

The interferon (IFN) signaling pathway is crucial for antiviral defense and immune modulation.[7] The effect of this compound on this pathway can be assessed by measuring the expression of interferon-stimulated genes (ISGs).

Materials:

  • Cell line of interest

  • This compound

  • Interferon-α or -γ

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for ISGs (e.g., ISG15, MX1) and a housekeeping gene

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound, with or without interferon stimulation. Extract total RNA.

  • cDNA Synthesis and qPCR: Synthesize cDNA from the RNA and perform qPCR to quantify the expression levels of ISGs.

  • Data Analysis: Normalize the expression of ISGs to the housekeeping gene and calculate the fold change in expression in treated versus untreated cells.[8]

Interferon Signaling Pathway Diagram

G cluster_ligand Ligand cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon IFNR IFN Receptor IFN->IFNR JAKs JAKs IFNR->JAKs Activation STATs STATs JAKs->STATs Phosphorylation STAT_dimer STAT Dimer STATs->STAT_dimer Dimerization ISRE ISRE STAT_dimer->ISRE Translocation & Binding ISG_expression ISG Expression ISRE->ISG_expression

Simplified Interferon signaling pathway.

Conclusion

The functional assays described in this guide provide a robust framework for the validation and characterization of this compound. By employing a combination of in vitro enzymatic assays, cell-based cytotoxicity and viability assays, and targeted signaling pathway analysis, researchers can gain a comprehensive understanding of its biological activity. The direct comparison with established compounds like 5-Fluorocytosine will be instrumental in positioning this compound within the landscape of cytosine analogs and for guiding its future development and application. Further studies are warranted to generate the specific quantitative data for this compound in these and other relevant biological systems.

References

Crystallographic and Structural Insights into 2-Aminoisocytosine in a DNA Duplex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleobases into DNA duplexes is a cornerstone of advanced molecular biology and drug development, offering pathways to novel therapeutics and diagnostic tools. 2-Aminoisocytosine, a structural isomer of cytosine, presents unique base-pairing capabilities that can alter the structure and stability of the DNA double helix. This guide provides a comparative analysis of the structural implications of incorporating this compound into a DNA duplex, drawing upon available structural data and contrasting it with canonical B-DNA.

Comparative Analysis of Helical Parameters

The introduction of a modified base such as this compound can induce significant deviations from the canonical B-form DNA structure. The following table compares the helical parameters of a standard B-DNA duplex, the Dickerson-Drew dodecamer (PDB ID: 1BNA)[1], with a parallel-stranded DNA duplex containing 5-methyl-isocytosine (iC) and isoguanine (iG), as determined by NMR spectroscopy[2]. This comparison highlights the structural perturbations that can arise from incorporating a cytosine isomer.

ParameterStandard B-DNA (d(CGCGAATTCGCG)₂)Parallel-Stranded DNA with iC:G and iG:C pairs
Helix Type Right-handedParallel-stranded
Base Pairs per Turn ~10.5Not explicitly defined, different topology
Rise per Base Pair ~3.4 ÅNot explicitly defined, different topology
Major Groove Width 11.7 Å7.0 Å (similar groove widths)
Minor Groove Width 5.7 Å7.0 Å (similar groove widths)
Base Pairing Watson-Crick (A-T, G-C)Reverse Watson-Crick (iG:C, G:iC, A:T)[2]

Data for the parallel-stranded DNA is derived from NMR studies, which provide an averaged solution structure.

The most striking difference is the formation of a parallel-stranded duplex instead of the canonical anti-parallel B-form DNA. In this parallel structure, the two grooves have similar widths, a significant deviation from the distinct major and minor grooves of B-DNA[2]. This is attributed to the reverse Watson-Crick base pairing adopted by the isoguanine:cytosine and guanine:isocytosine pairs[2].

Experimental Protocols

A definitive experimental protocol for the crystallographic analysis of a this compound-containing DNA duplex is not available due to the absence of a published crystal structure. However, the general methodology for DNA crystallography provides a robust framework for such an investigation.

1. Oligonucleotide Synthesis and Purification: The DNA oligonucleotide containing this compound would be synthesized using standard phosphoramidite chemistry. The modified base would be incorporated as a protected phosphoramidite. Following synthesis, the oligonucleotide is deprotected and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

2. Crystallization: The purified DNA is dissolved in a buffered solution. Crystallization is achieved by screening a wide range of conditions, including different precipitants (e.g., salts, polyethylene glycols), buffers, pH levels, and temperatures. The hanging drop or sitting drop vapor diffusion method is commonly employed.

3. X-ray Diffraction Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

4. Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is typically solved using molecular replacement, with a standard DNA duplex as the starting model. The model is then refined against the experimental data to obtain an accurate three-dimensional structure of the DNA duplex containing this compound.

Visualizing the Experimental Workflow and Structural Comparison

To further elucidate the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Oligonucleotide Preparation cluster_crystallography Crystallography cluster_analysis Structural Analysis Synthesis Chemical Synthesis of DNA with this compound Purification HPLC Purification Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Xray X-ray Diffraction Data Collection Crystallization->Xray Solution Structure Solution (Molecular Replacement) Xray->Solution Refinement Structure Refinement Solution->Refinement Analysis Comparative Structural Analysis Refinement->Analysis

Figure 1. Experimental workflow for crystallographic analysis.

Structural_Comparison cluster_b_dna Canonical B-DNA cluster_ic_dna DNA with Isocytosine (from NMR study) BDNA Anti-parallel Strands Watson-Crick Pairing Distinct Major/Minor Grooves Comparison Structural Perturbation BDNA->Comparison Reference Structure ICDNA Parallel Strands Reverse Watson-Crick Pairing Similar Groove Widths ICDNA->Comparison Modified Structure

Figure 2. Logical relationship of structural comparison.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminoisocytosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Aminoisocytosine, a nitrogenous organic compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. The following table summarizes key safety information derived from safety data sheets (SDS) of similar chemical compounds.

Hazard Information & Handling RecommendationsPersonal Protective Equipment (PPE)
Health Hazards: Causes skin irritation and serious eye damage.[1]Eye/Face Protection: Wear safety goggles or a face shield.[2]
First Aid (Skin Contact): Wash skin with plenty of soap and water.[1][3] If irritation occurs, seek medical advice.Skin Protection: Wear appropriate protective gloves and a laboratory coat.[2]
First Aid (Eye Contact): Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.Respiratory Protection: Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.[3]
Spill Procedures: Contain the spill, sweep up, and shovel the material into a suitable container for disposal.[2][3] Avoid raising dust and ensure adequate ventilation.[3]
Storage: Keep the container tightly sealed in a dry, well-ventilated area.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] This typically involves treating it as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and hazard symbols.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Collection of Waste:

  • Solid Waste: Carefully place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials into the designated, labeled hazardous waste container.

  • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, sealed, and clearly labeled container. Do not dispose of these solutions down the sanitary sewer unless authorized by your institution's EHS guidelines for specific, dilute solutions.

3. On-Site Neutralization (if applicable and approved):

  • For many nitrogenous organic compounds, specific chemical treatments can render them less hazardous. However, without a validated and approved protocol for this compound, in-lab treatment is not recommended. Always consult with your institution's EHS office before attempting any chemical neutralization.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]

5. Arranging for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide them with an accurate description of the waste, including its composition and quantity.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_2 Storage & Disposal start Generate this compound Waste waste_id Identify as Hazardous Waste start->waste_id segregate Segregate from other waste streams waste_id->segregate label_container Label a dedicated waste container segregate->label_container collect_solid Collect Solid Waste & Contaminated Materials label_container->collect_solid collect_liquid Collect Aqueous Solutions label_container->collect_liquid store_waste Store sealed container in a designated secure area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs end Professional Disposal contact_ehs->end

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Aminoisocytosine is publicly available. Therefore, this guide is based on established best practices for handling powdered chemical compounds with unknown toxicity and data from structurally related molecules. A thorough risk assessment should be conducted by researchers prior to handling this compound.

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for ensuring personal safety and minimizing laboratory contamination.

Immediate Safety and Hazard Considerations

The toxicological properties of this compound have not been thoroughly investigated. Based on data from similar chemical structures, potential hazards may include skin and eye irritation. As a powdered substance, it also poses a risk of inhalation. Therefore, it is prudent to treat this compound as a potentially hazardous substance and handle it with appropriate caution.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against airborne particles and potential splashes when preparing solutions.
Hand Protection Nitrile gloves (double gloving is recommended).Prevents dermal contact. Double gloving is a best practice when handling compounds with unknown toxicity.
Body Protection A fully fastened laboratory coat. A disposable, fluid-resistant gown is recommended for larger quantities.Minimizes contamination of personal clothing.
Respiratory Protection An N95-rated or higher respirator.Reduces the risk of inhaling fine particles, especially when weighing or transferring the powder.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Engineering Controls
  • Ventilation: All procedures involving the weighing and reconstitution of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet.

Procedural Guidance
  • Preparation: Before beginning any work, ensure the designated area is clean and uncluttered. The Safety Data Sheets (SDS) for any solvents or related compounds should be readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transferring of the powder within a chemical fume hood to minimize the risk of inhalation.

    • Use anti-static weigh paper or a weighing boat.

    • Handle the compound gently to avoid creating dust.

  • Dissolving:

    • When dissolving the compound, add the solvent slowly to the powder to prevent splashing.

    • If sonication is required, ensure the container is securely capped.

  • General Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

    • Remove and replace any contaminated PPE immediately.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gown) Collect in a sealed bag and dispose of as hazardous chemical waste.
Spills In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the powder and absorbent material, avoiding dust creation. Place the collected waste in a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Clean Work Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Powder don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decontaminate 5. Decontaminate Work Surface dissolve->decontaminate dispose_waste 6. Dispose of Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can handle this compound while minimizing the risk of personal exposure and environmental contamination.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoisocytosine
Reactant of Route 2
Reactant of Route 2
2-Aminoisocytosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.